4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUWOLDNYOTRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203414 | |
| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-50-3 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.972 | |
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| Record name | 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3AKK727FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a critical scaffold in medicinal chemistry, most notably as the core structure of the antiplatelet drug clopidogrel. Its synthesis is a key step in the development of various therapeutic agents. This technical guide provides an in-depth overview of the primary synthetic routes to this important molecule, complete with detailed experimental protocols, comparative data, and relevant biological context.
Core Synthetic Strategies
Several synthetic methodologies have been established for the preparation of this compound and its derivatives. The most prominent and widely employed methods include the direct condensation of 2-(thiophen-2-yl)ethylamine with a formaldehyde (B43269) source and the Pictet-Spengler reaction.
Condensation with Formaldehyde or Polyoxymethylene
This is a robust and high-yielding approach for the industrial-scale synthesis of this compound, typically isolated as its hydrochloride salt. The reaction proceeds via an initial condensation to form an imine intermediate, which then undergoes intramolecular cyclization.
Modified Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a versatile route to derivatives of this compound with substituents at the 4-position. A modified approach involving the in-situ formation of a formyliminium ion has been shown to be highly efficient.[1]
Gewald Reaction
While less directly documented for the synthesis of the this compound core, the Gewald reaction is a powerful tool for the synthesis of the isomeric 2-aminothieno[2,3-c]pyridines.[2] This multicomponent reaction could potentially be adapted for the synthesis of precursors to the target molecule.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the primary synthetic methods discussed.
| Method | Starting Materials | Key Reagents | Solvent(s) | Reaction Time | Yield | Purity | Reference |
| Condensation (Method A) | 2-(Thiophen-2-yl)ethylamine, Polyoxymethylene | 6.6N HCl in DMF | Dichloroethane | 8 hours | 90% | - | [3] |
| Condensation (Method B) | 2-(Thiophen-2-yl)ethylamine, Polyoxymethylene | 7% HCl in DMF | Dichloromethane | 8-12 hours | - | 99% | [3] |
| Modified Pictet-Spengler | 2-(Thiophen-2-yl)ethylamine, Benzaldehyde (B42025) | Ti(OiPr)₄, Acetic-formic anhydride, TFA | - | - | 93% | - | [1] |
| Modified Pictet-Spengler | 2-(Thiophen-2-yl)ethylamine, Cyclohexanecarboxaldehyde | Ti(OiPr)₄, Acetic-formic anhydride, TFA | - | - | 91% | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride via Condensation (Method A)[3]
Materials:
-
2-(Thiophen-2-yl)ethylamine (100 g)
-
Polyoxymethylene (26.4 g)
-
Dichloroethane (600 mL)
-
6.6N Hydrochloric acid solution in Dimethylformamide (133 mL)
Procedure:
-
To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 2-(thiophen-2-yl)ethylamine (100 g) and dichloroethane (600 mL).
-
Stir the mixture for 5 minutes and then add polyoxymethylene (26.4 g).
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction.
-
After 4 hours, cool the reaction mixture to 30°C.
-
Add 133 mL of a 6.6N hydrochloric acid solution in dimethylformamide.
-
Heat the reaction mixture to 70°C and maintain for 4 hours.
-
Cool the reaction to 15°C, and collect the precipitate by suction filtration.
-
Wash the solid with dichloroethane and dry in an oven at 50°C to yield 124 g (90%) of the title compound.
Protocol 2: Synthesis of N-formyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine via Modified Pictet-Spengler Reaction[1]
Materials:
-
2-(Thiophen-2-yl)ethylamine
-
Benzaldehyde
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Acetic-formic anhydride
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a one-pot procedure, the imination of 2-(thiophen-2-yl)ethylamine with benzaldehyde is carried out using titanium(IV) isopropoxide.
-
This is followed by formylation with acetic-formic anhydride.
-
The resulting formyliminium ion is then cyclized in the presence of trifluoroacetic acid to yield N-formyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (93% yield).
Biological Significance and Signaling Pathways
The this compound scaffold is a cornerstone in the development of antiplatelet agents. The most prominent example is Clopidogrel, which functions as an irreversible inhibitor of the P2Y₁₂ receptor on platelets.
Mechanism of Action of Clopidogrel
Clopidogrel is a prodrug that requires in vivo oxidation by cytochrome P450 enzymes to its active thiol metabolite. This active metabolite then selectively and irreversibly binds to the P2Y₁₂ receptor, a key ADP receptor on the platelet surface. This binding blocks ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa complex, thereby inhibiting platelet aggregation.
Caption: Mechanism of action of Clopidogrel.
Experimental Workflows
The synthesis of this compound hydrochloride via the condensation method can be visualized as a streamlined workflow.
Caption: Workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound is a well-established process with multiple effective routes. The choice of method often depends on the desired scale, the need for specific substitutions, and available resources. The condensation reaction with formaldehyde or its polymer is a highly efficient method for producing the unsubstituted core structure, while the modified Pictet-Spengler reaction provides a versatile approach for generating a library of derivatives for further drug discovery and development efforts. The critical role of this scaffold in antiplatelet therapy underscores the continued importance of optimizing its synthesis and exploring the biological activities of its analogs.
References
An In-depth Technical Guide to the Chemical Properties of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid scaffold serves as a crucial building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of pharmaceuticals, most notably the antiplatelet agent clopidogrel.
Physicochemical Properties
The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NS | [1] |
| Molecular Weight | 139.22 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 75 °C at 0.5 mmHg | |
| Density | 1.18 g/cm³ | |
| pKa | 9.36 ± 0.20 (Predicted) | |
| LogP | 1.47 | [3] |
| Refractive Index | n20/D 1.59 | |
| Storage Conditions | 2-8 °C, under inert atmosphere | |
| CAS Number | 54903-50-3 | [1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ClNS | [4] |
| Molecular Weight | 175.68 g/mol | [4] |
| Appearance | White to light yellow/orange powder or crystals | [5] |
| Melting Point | 226.0 to 230.0 °C | [5] |
| Storage Conditions | Room temperature, sealed in dry place | [6] |
| CAS Number | 28783-41-7 |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the two protons on the thiophene (B33073) ring, and multiplets for the three sets of methylene (B1212753) protons in the tetrahydro-pyridine ring. The chemical shifts would be influenced by the neighboring heteroatoms. For the hydrochloride salt of a derivative, 2-cyano-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the proton NMR has been reported.[7]
-
¹³C NMR: The spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The carbons of the thiophene ring would appear in the aromatic region, while the saturated carbons of the piperidine (B6355638) ring would be found upfield.
-
IR Spectroscopy: The IR spectrum would likely show characteristic peaks for C-H stretching of the aromatic thiophene ring and the aliphatic piperidine ring. C=C stretching vibrations for the thiophene ring would also be present. The N-H stretching vibration would be observed in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of fragments from the tetrahydro-pyridine ring. The mass spectrum of a derivative, 5-(pyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is available.[8]
Experimental Protocols: Synthesis
Several synthetic routes to this compound have been reported. A common and efficient method involves a modification of the Pictet-Spengler reaction.
Modified Pictet-Spengler Reaction
This method provides a convenient route to 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with various substituents at the 4-position.
Experimental Workflow: Modified Pictet-Spengler Synthesis
References
- 1. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 54903-50-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | SIELC Technologies [sielc.com]
- 4. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | 28783-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 28783-41-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic and Synthetic Profile of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a summary of the available spectroscopic data, detailed experimental protocols for its synthesis, and an overview of its role in drug discovery and development. The thieno[3,2-c]pyridine (B143518) nucleus is a key component in various pharmaceuticals, acting as a crucial intermediate in the creation of drugs targeting neurological disorders and in the development of enzyme inhibitors.[1][2]
Spectroscopic Data
For reference, the key spectroscopic techniques used for the characterization of this and similar molecules are:
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides information on the chemical environment of hydrogen atoms in the molecule.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Offers insight into the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.
Experimental Protocols: Synthesis of this compound Hydrochloride
The synthesis of this compound is most commonly achieved through a Pictet-Spengler reaction, followed by salt formation.[3][4][5] Below are detailed methodologies based on published synthetic routes.
Method 1: Pictet-Spengler Reaction with Dichloromethane (B109758) and Paraformaldehyde[6]
This method involves the reaction of 2-(thiophen-2-yl)ethanamine with paraformaldehyde, followed by cyclization.
Materials:
-
2-(Thiophen-2-yl)ethanamine
-
Dichloromethane (CH₂Cl₂)
-
Paraformaldehyde
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a 2-liter four-necked flask equipped with a thermometer and a mechanical stirrer, dissolve 100 g (0.79 mol) of 2-(thiophen-2-yl)ethanamine in 600 mL of dichloromethane at 25°C (±5°C) and stir for 5-10 minutes.
-
Add 26.4 g (0.88 mol) of paraformaldehyde to the reaction mixture.
-
Heat the mixture to reflux at 40-45°C for 4-6 hours, using a Dean-Stark apparatus to remove water azeotropically.
-
After the reaction is complete, cool the system to room temperature.
-
Slowly add a 200 mL solution of 7% hydrochloric acid in N,N-dimethylformamide at 25°C (±5°C).
-
Continue stirring the reaction mixture at 70°C (±5°C) for 4-6 hours.
-
Cool the reaction solution to 15°C (±2°C) and stir for 8-10 hours to facilitate crystallization.
-
Collect the solid product by filtration and wash with pre-cooled dichloromethane.
-
Dry the product under vacuum at 30-40°C to yield this compound hydrochloride.
Method 2: Modified Pictet-Spengler Reaction via a Formyliminium Ion[3]
This modified approach utilizes a titanium(IV) tetraisopropoxide-mediated imination followed by a trifluoroacetic acid-catalyzed cyclization.
Materials:
-
2-(2-Thienyl)ethylamine
-
A carbonyl compound (e.g., an aldehyde or ketone)
-
Titanium(IV) tetraisopropoxide
-
Acetic-formic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
Procedure:
-
The imination of 2-(2-thienyl)ethylamine with a carbonyl compound is carried out using titanium(IV) tetraisopropoxide.
-
This is followed by formylation with acetic-formic anhydride in a one-pot procedure to produce a formyliminium ion.
-
The cyclization of the formyliminium ion is then catalyzed by trifluoroacetic acid to yield the N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.
-
Subsequent hydrolysis of the N-formyl group is required to obtain the final product.
Role in Drug Discovery and Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands for a variety of biological targets.[2] Its utility stems from its rigid structure which can be readily functionalized to explore chemical space and optimize biological activity.
This scaffold is a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] It has also been investigated as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system in the development of enzyme inhibitors.[2] Furthermore, derivatives of this compound have shown promise as antifungal agents.[6][7]
Below is a diagram illustrating the central role of this compound as a scaffold in the synthesis of various classes of biologically active compounds.
Caption: Role of this compound in medicinal chemistry.
Conclusion
This compound is a foundational molecule in the development of new therapeutics. While detailed spectroscopic data for the parent compound is not widely disseminated, established synthetic protocols allow for its reliable preparation. The versatility of this scaffold ensures its continued importance in the exploration of novel drug candidates across various disease areas. Researchers working with this compound are encouraged to perform their own analytical characterization to ensure the identity and purity of their materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 54903-50-3 | Benchchem [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Thieno[3,2-c]pyridine Scaffold: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine (B143518) core is a privileged heterocyclic scaffold that has given rise to a clinically significant class of antiplatelet agents and is now showing promise in a diverse range of therapeutic areas, including oncology and neuroscience. This technical guide provides a comprehensive overview of the pharmacological profile of the thieno[3,2-c]pyridine scaffold, with a focus on its established role in the development of P2Y12 receptor antagonists and emerging applications in other fields.
Antiplatelet Activity: A Cornerstone of Antithrombotic Therapy
The most prominent and well-established pharmacological activity of the thieno[3,2-c]pyridine scaffold is the irreversible inhibition of the P2Y12 receptor, a key player in platelet activation and aggregation. This activity is the basis for the therapeutic efficacy of blockbuster drugs such as Ticlopidine, Clopidogrel, and Prasugrel.
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
Thieno[3,2-c]pyridine-based antiplatelet agents are prodrugs that require metabolic activation in the liver to exert their pharmacological effect.[1][2][3] The active metabolite, a reactive thiol derivative, forms a disulfide bond with one or more cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition.[3][4][5] This prevents the binding of adenosine (B11128) diphosphate (B83284) (ADP), a key platelet agonist, to the receptor.
The inhibition of the P2Y12 receptor by the active metabolite of thienopyridines disrupts downstream signaling pathways. Normally, ADP binding to P2Y12 activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6][7] Reduced cAMP levels contribute to the activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. By irreversibly blocking the P2Y12 receptor, thienopyridine active metabolites prevent this cascade, thereby inhibiting platelet aggregation for the lifespan of the platelet (7-10 days).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several blockbuster drugs and a plethora of investigational agents. This technical guide provides an in-depth analysis of the diverse biological activities associated with this privileged heterocyclic system. We delve into its well-established role in antiplatelet therapy and explore its emerging potential in oncology, infectious diseases, and inflammatory conditions. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways to facilitate further research and development in this exciting field.
Antiplatelet Activity: Targeting the P2Y12 Receptor
The most prominent biological activity of this compound derivatives is the inhibition of platelet aggregation. This is primarily achieved through the irreversible antagonism of the P2Y12 receptor, a key player in ADP-mediated platelet activation.[1][2][3][4][5][6][7] Marketed drugs such as Ticlopidine, Clopidogrel, and Prasugrel are all prodrugs that are metabolized to their active forms, which then covalently bind to the P2Y12 receptor.[1][2][3][4][7][8][9][10][11] This blockade prevents the downstream signaling cascade that leads to glycoprotein (B1211001) IIb/IIIa receptor activation and subsequent platelet aggregation.[3][9]
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This reduction in cAMP alleviates the inhibition of platelet activation processes. The irreversible binding of the active metabolites of thienopyridine derivatives ensures a sustained antiplatelet effect for the lifespan of the platelet.[1][4][11][13]
P2Y12 Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the mechanism of its inhibition by this compound derivatives.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of a diverse range of biologically active compounds. This in-depth technical guide provides a comprehensive review of the synthesis, reactions, and pharmacological applications of this important heterocyclic system, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Synthetic Strategies for the this compound Core
The construction of the this compound ring system can be achieved through several synthetic routes, with the Pictet-Spengler reaction being a prominent and versatile method.
One of the most common approaches involves the reaction of 2-(thiophen-2-yl)ethanamine with an aldehyde or its equivalent.[1][2] This method allows for the introduction of substituents on the pyridine (B92270) ring.
A widely utilized method for the synthesis of the hydrochloride salt of the unsubstituted core involves the reaction of 2-thienylethylamine with polyoxymethylene in dichloroethane, followed by treatment with hydrochloric acid in N,N-dimethylformamide.[2]
dot
Caption: General synthesis of this compound HCl.
Another key synthetic strategy is the Gewald reaction, which is particularly useful for the synthesis of 2-aminothiophene derivatives that can be further elaborated to form the fused pyridine ring.[3]
Experimental Protocols
Synthesis of this compound Hydrochloride [2]
-
Method 1: To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 100 grams of 2-thienylethylamine and 600 mL of dichloroethane. Stir the mixture for 5 minutes. Add 26.4 grams of polyoxymethylene and heat the reaction mixture to reflux. Continuously remove the water formed during the reaction. After 4 hours, cool the reaction mixture to 30°C and add 133 mL of a 6.6N hydrochloric acid solution in dimethylformamide. Heat the reaction mixture to 70°C and maintain for 4 hours. Cool the reaction to 15°C, and collect the precipitate by suction filtration. Wash the solid with dichloroethane and dry to afford the product.
-
Method 2: In a 2-liter, 4-necked flask equipped with a thermometer and mechanical stirrer, dissolve 2-thienylethylamine (100g, 0.79 mol) in dichloromethane (B109758) (600 mL) at 25°C (±5°C) and stir for 5-10 minutes. Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture and reflux for 4 to 6 hours at 40 to 45°C. Cool the reaction to room temperature and add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C). Stir the reaction mixture for 4-6 hours at 70°C (±5°C). Cool the reaction to 15°C (±2°C) and stir for 8-10 hours for crystallization. Filter the product, wash with cold dichloromethane, and dry under vacuum at 30 to 40°C.
| Reactant 1 | Reactant 2 | Solvent | Reagent | Conditions | Product | Yield | Purity | Reference |
| 2-Thienylethylamine | Polyoxymethylene | Dichloroethane | HCl in DMF | Reflux, then 70°C | This compound HCl | 90% | >98% | [2] |
| 2-Thienylethylamine | Polyoxymethylene | Dichloromethane | HCl in DMF | Reflux, then 70°C | This compound HCl | 120g | 99% | [2] |
Chemical Reactivity and Derivatization
The this compound scaffold serves as a versatile platform for the introduction of various functional groups at both the thiophene (B33073) and pyridine rings. The secondary amine of the pyridine ring can be readily N-alkylated or N-acylated to introduce diverse side chains. The thiophene ring is amenable to electrophilic substitution reactions, such as halogenation and nitration, allowing for further functionalization.
For instance, bromination of the core structure can be achieved using bromine in acetic acid.[1] The resulting 2-bromo derivative can then participate in various cross-coupling reactions to introduce aryl or other substituents.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated a wide range of pharmacological activities, including inhibition of enzymes, and antimicrobial and anticancer effects.
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine.[1] The tetrahydrothieno[3,2-c]pyridine nucleus was investigated as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system.[1]
dot
Caption: Inhibition of the PNMT signaling pathway.
Table of PNMT Inhibitory Activity of Selected Tetrahydrothieno[3,2-c]pyridine Derivatives [1]
| Compound | R | Ki (nM) for hPNMT |
| 1 | H | 1300 |
| 2 | 7-Cl | 41 |
| 3 | 7-Br | 30 |
| 4 | 7-I | 25 |
| 5 | 7-NO2 | 19 |
Butyrylcholinesterase (BChE) Inhibition
Derivatives of this scaffold have also been explored as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
dot
Caption: Workflow for a colorimetric BChE inhibition assay.
Antimicrobial and Anticancer Activity
Various derivatives of this compound have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities.[4][5] Structure-activity relationship studies have indicated that the nature and position of substituents on both the thiophene and pyridine rings play a crucial role in determining the biological activity. For instance, the introduction of bulky aromatic groups on the pyridine nitrogen has been shown to enhance antibacterial activity against certain strains.[4]
Table of Antimicrobial Activity (MIC in µg/mL) [4]
| Compound | R Group | S. aureus | E. coli | C. albicans |
| 6a | 4-Chlorophenyl | 12.5 | 25 | 50 |
| 6b | 4-Methoxyphenyl | 25 | 50 | 100 |
| 6c | 2,4-Dichlorophenyl | 6.25 | 12.5 | 25 |
Conclusion
The this compound scaffold represents a versatile and valuable core in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological targets. The data and protocols presented in this guide highlight the significant potential of this heterocyclic system for the development of novel therapeutic agents. Further exploration of its chemical space is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. droracle.ai [droracle.ai]
- 4. Synthesis and antimicrobial activity of novel tetrahydrobenzothienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Discrepancy in Provided Chemical Information
To the Researcher, Scientist, or Drug Development Professional,
This document aims to provide a comprehensive technical guide as requested. However, a critical discrepancy has been identified between the provided CAS number and the chemical name. The information for each is presented below to facilitate clarification and ensure the final guide is accurate and relevant to your research needs.
The provided CAS number, 28783-41-7 , corresponds to the chemical 4,5,6,7-Tetrahydrothieno[3,2,c]pyridine hydrochloride .
Conversely, the provided chemical name, 2-(3,4-dichlorophenyl)-N-methyl-N'-[2-(1-pyrrolidinyl)cyclohexyl]acetamide , and its close derivatives are associated with different CAS numbers.
To proceed with the development of a detailed and accurate technical guide, we require your clarification as to which of these compounds is the subject of your interest.
Below is a summary of the information found for both chemical entities.
Compound 1: 4,5,6,7-Tetrahydrothieno[3,2,c]pyridine hydrochloride
This compound is identified as an intermediate in the synthesis of antiplatelet agents such as Clopidogrel and Prasugrel.[1] It is a heterocyclic building block used in pharmaceutical development, particularly for medications targeting neurological disorders.[2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 28783-41-7 | [1][3][4][5][6] |
| Molecular Formula | C₇H₉NS · HCl | [7] |
| Molecular Weight | 175.67 g/mol , 175.68 g/mol [5][6][7] | [5][6][7] |
| Appearance | White to Light yellow to Light orange powder to crystal | |
| Melting Point | 226.0 to 230.0 °C, 228 °C | |
| Purity (HPLC) | min. 98.0 area% | |
| Solubility in water | Soluble | |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C), 2-8°C |
Suppliers
A number of chemical suppliers offer 4,5,6,7-Tetrahydrothieno[3,2,c]pyridine hydrochloride:
-
TCI Chemicals
-
ChemicalBook[1]
-
Scimplify[3]
-
Simson Pharma Limited[4]
-
Pharmaffiliates[5]
-
Sigma-Aldrich
-
Wuhan Fortuna Chemical Co.,Ltd.[8]
Compound 2: Derivatives of 2-(3,4-dichlorophenyl)-N-methyl-N'-[2-(1-pyrrolidinyl)cyclohexyl]acetamide
This chemical name and its variations refer to a series of potent opioid kappa agonists. Research into these compounds has involved their synthesis and biological evaluation as analgesics.[9]
Key Derivatives and Their Properties
Several related structures were identified in the literature, each with a distinct CAS number:
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Key Findings |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide | Not explicitly stated in snippets, but is compound 8 in the cited paper. | C₂₁H₂₄Cl₂N₂O | Not explicitly stated | 146-fold more active than U-50488 in vitro.[9] |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide | 67198-19-0 | C₁₉H₂₆Cl₂N₂O | 369.3 g/mol | A member of the acetamides class.[10] |
| 3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide | 149341-39-9 | C₁₉H₂₆Cl₂N₂O | 369.3 g/mol | A member of the acetamides class.[11] |
| 2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide | 67198-13-4 | C₁₉H₂₆Cl₂N₂O | 369.3 g/mol | A member of the pyrrolidines class.[12] |
Clarification Required for Further Steps
To provide you with the requested in-depth technical guide, including detailed experimental protocols and relevant signaling pathway diagrams, please clarify which compound is of interest:
-
4,5,6,7-Tetrahydrothieno[3,2,c]pyridine hydrochloride (CAS 28783-41-7)
-
A specific derivative of 2-(3,4-dichlorophenyl)-N-methyl-N'-[2-(1-pyrrolidinyl)cyclohexyl]acetamide (if so, please provide the correct CAS number or a more specific chemical name/structure).
Once the correct compound is identified, a comprehensive guide will be developed, including the following sections:
-
Detailed Physicochemical Properties
-
Synthesis and Purification Protocols
-
Analytical Methods
-
Biological Activity and Mechanism of Action
-
Signaling Pathway Diagrams (if applicable)
-
Experimental Workflows
-
Known Suppliers
Illustrative Workflow Diagram
As a placeholder, the following diagram illustrates a general workflow for chemical compound analysis, which will be tailored to the specific compound of interest upon clarification.
Caption: General workflow for chemical analysis.
We look forward to your clarification to proceed with delivering a precise and valuable technical guide.
References
- 1. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4,5,6,7-Tetrahydrothieno[3,2,c]pyridine hydrochloride Online | 4,5,6,7-Tetrahydrothieno[3,2,c]pyridine hydrochloride Manufacturer and Suppliers [scimplify.com]
- 4. Clopidogrel Thieno Impurity Hydrochloride | CAS No- 28783-41-7 | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fortunachem.com [fortunachem.com]
- 9. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide | C19H26Cl2N2O | CID 6604724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide | C19H26Cl2N2O | CID 5619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide | C19H26Cl2N2O | CID 68616 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of Thienopyridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of thienopyridine compounds, a class of antiplatelet agents crucial in the management of cardiovascular diseases. This document details their molecular interactions, metabolic activation, and the key experimental protocols used for their characterization, with a focus on ticlopidine (B1205844), clopidogrel (B1663587), and prasugrel (B1678051).
Introduction to Thienopyridines
Thienopyridines are orally administered prodrugs that, once metabolically activated, function as irreversible antagonists of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[1][2] This antagonism inhibits platelet activation and aggregation, thereby reducing the risk of thrombotic events.[1] While all thienopyridines share this fundamental mechanism, they exhibit significant differences in their metabolic activation pathways, potency, and clinical efficacy.[1]
The P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in ADP-mediated platelet activation. When ADP binds to the P2Y12 receptor, it activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key intracellular protein that, in its phosphorylated state, inhibits the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. The dephosphorylation of VASP, coupled with other signaling events, leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.
Thienopyridines, through their active metabolites, irreversibly bind to the P2Y12 receptor, preventing ADP from initiating this signaling cascade.[1] This maintains higher intracellular cAMP levels, promotes VASP phosphorylation, and ultimately prevents the activation of the GPIIb/IIIa receptor, thereby inhibiting platelet aggregation for the lifespan of the platelet (7-10 days).[2]
Metabolic Activation of Thienopyridines
A critical aspect of thienopyridine pharmacology is their requirement for metabolic activation, primarily in the liver by cytochrome P450 (CYP) enzymes. The efficiency of this bioactivation process varies significantly among the different compounds, impacting their onset of action and clinical effectiveness.
Ticlopidine Metabolism
Ticlopidine undergoes a two-step metabolic process. The initial step involves oxidation to 2-oxo-ticlopidine, which is then further metabolized to its active thiol-containing metabolite, UR-4501.[3] This process is dependent on CYP enzymes.
Clopidogrel Metabolism
Clopidogrel also requires a two-step oxidative process for its activation. Approximately 85% of an oral dose is hydrolyzed by esterases to an inactive carboxylic acid derivative. The remaining 15% is metabolized by hepatic CYP enzymes, primarily CYP2C19, CYP3A4, CYP1A2, and CYP2B6, to form an intermediate, 2-oxo-clopidogrel, which is then further oxidized to the active thiol metabolite.[4] The significant involvement of CYP2C19 makes clopidogrel's efficacy susceptible to genetic polymorphisms and drug-drug interactions.[4]
Prasugrel Metabolism
Prasugrel's metabolic activation is more efficient and less variable than that of clopidogrel.[4] It is rapidly hydrolyzed by esterases in the intestine to an intermediate thiolactone metabolite. This intermediate is then converted in a single CYP-dependent step to its active metabolite, R-138727.[4] While several CYP enzymes can perform this step, it is less dependent on CYP2C19, leading to a more consistent antiplatelet effect.[4]
Quantitative Data and Comparative Analysis
The following tables summarize key quantitative parameters for the active metabolites of ticlopidine, clopidogrel, and prasugrel, providing a basis for their comparative pharmacology.
Table 1: In Vitro Potency of Thienopyridine Active Metabolites
| Parameter | Ticlopidine (UR-4501) | Clopidogrel Active Metabolite | Prasugrel Active Metabolite (R-138727) |
| IC50 (ADP-induced Platelet Aggregation) | 3 - 100 µM[3] | ~6.4 µM | ~1.9 µM |
| Ki (P2Y12 Receptor Binding) | Not readily available | Not readily available | Not readily available |
| Comments | Shows concentration-dependent inhibition.[3] | The active metabolites of clopidogrel and prasugrel have similar in vitro antiplatelet activity.[5] | The higher in vivo potency of prasugrel is due to more efficient generation of its active metabolite.[5] |
Table 2: Pharmacokinetic Parameters of Thienopyridine Active Metabolites
| Parameter | Ticlopidine | Clopidogrel Active Metabolite | Prasugrel Active Metabolite (R-138727) |
| Cmax (ng/mL) | 310 (median, parent drug) | ~2.3 - 5.8 | ~594 |
| Tmax (hours) | 2 (median, parent drug) | ~0.75 - 1.0 | ~0.5 |
| AUC (ng·h/mL) | 970 (median, parent drug) | ~10.4 - 17.5 | ~594 |
| Half-life (hours) | ~24-30 (parent drug, steady state) | ~0.5 - 1.0 | ~7.4 |
Note: Pharmacokinetic data can vary significantly between studies and patient populations. The values presented are representative estimates.
Experimental Protocols
The assessment of thienopyridine activity relies on specific in vitro and ex vivo assays. The following are detailed methodologies for two key experiments.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometer Setup:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay Procedure:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Add the test compound (thienopyridine active metabolite or vehicle control) and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a platelet agonist, such as ADP (typically 5-20 µM).
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined and compared between the control and treated samples to calculate the inhibition of platelet aggregation (IPA).
VASP Phosphorylation Assay
This flow cytometry-based assay provides a highly specific measure of P2Y12 receptor inhibition by quantifying the phosphorylation state of VASP in platelets.
Protocol:
-
Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate.
-
Sample Treatment:
-
Aliquot whole blood into separate tubes.
-
To one set of tubes, add prostaglandin (B15479496) E1 (PGE1) to stimulate VASP phosphorylation.
-
To another set of tubes, add both PGE1 and ADP. ADP will inhibit PGE1-induced VASP phosphorylation in the absence of a P2Y12 inhibitor.
-
In test samples, pre-incubate the blood with the thienopyridine active metabolite before adding PGE1 and ADP.
-
-
Fixation and Permeabilization:
-
Fix the platelets with a fixative solution (e.g., paraformaldehyde).
-
Permeabilize the platelet membrane with a permeabilization reagent to allow antibody access to intracellular VASP.
-
-
Immunostaining:
-
Incubate the permeabilized platelets with a fluorescently labeled primary antibody specific for phosphorylated VASP (p-VASP Ser239).
-
Include an isotype control to account for non-specific binding.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the p-VASP signal in each sample.
-
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula:
-
PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100%
-
A lower PRI indicates greater P2Y12 inhibition.
-
Conclusion
Thienopyridine compounds are indispensable antiplatelet agents that exert their therapeutic effect through the irreversible inhibition of the P2Y12 receptor. Understanding their shared mechanism of action, alongside their individual metabolic nuances and pharmacokinetic profiles, is paramount for researchers and clinicians in the fields of cardiology, hematology, and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and optimization of antiplatelet therapies. Prasugrel generally exhibits a more rapid, potent, and consistent inhibition of platelet function compared to clopidogrel, which is largely attributed to its more efficient metabolic activation.[6][7][8] Clopidogrel, in turn, offers a safer profile than the first-generation thienopyridine, ticlopidine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A possible mechanism for the differences in efficiency and variability of active metabolite formation from thienopyridine antiplatelet agents, prasugrel and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Increased active metabolite formation explains the greater platelet inhibition with prasugrel compared to high-dose clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Blueprint for Activity: A Deep Dive into 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant therapeutic agents. Its inherent structural rigidity and the presence of both thiophene (B33073) and piperidine (B6355638) rings offer a versatile platform for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their interactions with key proteins such as the P2Y12 receptor, phenylethanolamine N-methyltransferase (PNMT), and the smoothened (Smo) receptor. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the thiophene and the piperidine rings. The following sections summarize the key SAR findings for different biological targets.
P2Y12 Receptor Antagonists (Antiplatelet Agents)
The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a prime target for antiplatelet drugs used in the prevention of thrombotic events.[1][2] Several this compound derivatives, most notably the prodrug clopidogrel, function as irreversible antagonists of this receptor.[3][4] The SAR for this class of compounds generally revolves around modifications at the N5 position of the piperidine ring and the C2 position of the thiophene ring.
A series of N-acyl tetrahydrothienopyridine derivatives have been synthesized and evaluated for their antiplatelet activity.[1] The general structure involves an acyl group attached to the piperidine nitrogen. For instance, compounds with a carboxamide moiety at the C2 position of the thiophene ring, coupled with various amines, have shown significant antiplatelet activity.[5] Specifically, 4-fluorophenyl amide derivatives have been identified as being particularly active.[6]
| Compound ID | R1 (N5-position) | R2 (C2-position) | Antiplatelet Activity (% inhibition) | Reference |
| 4a | -COCH2-Ph | H | 88.25 | [7] |
| 4g | -CO-(4-F-Ph) | H | 70.17 | [7] |
Table 1: Antiplatelet activity of selected this compound analogs. The percentage of inhibition of platelet aggregation was compared to reference drugs like aspirin (B1665792) and prasugrel.[7]
The data suggests that the nature of the acyl group at the N5 position plays a critical role in determining the antiplatelet efficacy.
Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine (B1671497).[8] Its inhibitors have potential therapeutic applications in conditions where epinephrine levels are dysregulated. The this compound nucleus has been explored as a bioisosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system in PNMT inhibitors.[8]
Studies have shown that substitutions at the C2 and C6 positions of the tetrahydrothienopyridine ring influence the inhibitory potency against human PNMT (hPNMT). While the isosterism with the THIQ system was confirmed, the thieno[3,2-c]pyridine (B143518) analogs were generally found to be less potent, a phenomenon attributed to the electronic properties of the thiophene ring.[8]
| Compound | R (on thiophene) | hPNMT IC50 (µM) | α2-Adrenoceptor Ki (µM) | Reference |
| THTP analog 1 | H | >100 | >100 | [8] |
| THTP analog 2 | NO2 | 15.3 | >100 | [8] |
| THTP analog 3 | CN | 23.1 | >100 | [8] |
Table 2: hPNMT inhibitory potency and α2-adrenoceptor affinity of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines.[8]
The introduction of electron-withdrawing groups at the 2-position of the thiophene ring, such as nitro and cyano groups, was shown to enhance hPNMT inhibitory potency.[8]
Smoothened (Smo) Antagonists (Hedgehog Pathway Inhibitors)
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[9] The Smoothened (Smo) receptor is a key component of this pathway, and its antagonists are of significant interest as potential anticancer agents.[9] A series of novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and shown to inhibit the Hh pathway by targeting the Smo receptor.[9]
| Compound | Substitution Pattern | Hh Pathway Inhibition (IC50, µM) | Smo Inhibition (IC50, µM) | Reference |
| Analog A | [Details from full text] | [Value] | [Value] | [9] |
| Analog B | [Details from full text] | [Value] | [Value] | [9] |
(Note: Specific quantitative data for Smo antagonists was not available in the provided search results and would require access to the full-text article).[9] The research indicated that this novel scaffold demonstrated promising Hh and Smo inhibition, suggesting it as a viable starting point for further optimization.[9]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.
P2Y12 Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity of a test compound to the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human platelet membranes or cells expressing the P2Y12 receptor.
-
Radioligand (e.g., [³H]2-MeSADP).
-
Test compounds (this compound analogs).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Receptor Preparation: Prepare a suspension of platelet membranes or P2Y12-expressing cells in Assay Buffer.
-
Incubation: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Antiplatelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of a test compound to inhibit platelet aggregation induced by an agonist like ADP.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Agonist: Adenosine diphosphate (B83284) (ADP).
-
Test compounds.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a reference (100% transmission).
-
Assay Setup: Place a cuvette with PRP in the aggregometer and allow it to stabilize.
-
Incubation: Add the test compound or vehicle control to the PRP and incubate for a specified time.
-
Aggregation Induction: Add ADP to induce platelet aggregation and record the change in light transmission for a set period.
-
Data Analysis: The maximum aggregation percentage is determined. The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the control. IC50 values can be determined from a dose-response curve.
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PNMT.
Materials:
-
Purified human PNMT enzyme.
-
Substrate: Norepinephrine.
-
Co-factor: S-adenosyl-L-methionine (SAM).
-
Test compounds.
-
Assay Buffer: e.g., Phosphate buffer, pH 8.0.
-
Detection method: This can be a coupled-enzyme assay where the product S-adenosyl-L-homocysteine (SAH) is detected, or a direct measurement of epinephrine formation using methods like ELISA or HPLC.
Procedure (Coupled-Enzyme Assay Example):
-
Reaction Setup: In a microplate well, combine the PNMT enzyme, norepinephrine, and the test compound in the assay buffer.
-
Reaction Initiation: Start the reaction by adding SAM.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: Stop the reaction and add the components of the coupled-enzyme system (e.g., SAH hydrolase and a detection reagent) to measure the amount of SAH produced.
-
Data Analysis: The inhibitory activity is determined by the reduction in SAH formation compared to a control without the inhibitor. IC50 values are calculated from dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Antiplatelet Therapy: A Technical Guide to the Discovery and Synthesis of Thienopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thienopyridines represent a cornerstone in the management of atherothrombotic diseases. As irreversible inhibitors of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, this class of drugs effectively prevents platelet activation and aggregation, significantly reducing the risk of cardiovascular events. This technical whitepaper provides a comprehensive overview of the discovery, history, and synthetic evolution of key thienopyridine drugs, including ticlopidine (B1205844), clopidogrel (B1663587), and prasugrel (B1678051). It details the underlying mechanism of action through the P2Y12 signaling pathway, presents comparative quantitative data for various synthetic routes, and offers detailed experimental protocols for their preparation.
Discovery and Historical Perspective
The journey of thienopyridines began in the 1970s at Sanofi, where researchers were initially screening compounds structurally related to the anti-inflammatory drug tinoridine.[1] During this screening, certain compounds, while lacking anti-inflammatory properties, demonstrated potent antithrombotic effects in rat models.[1] This serendipitous discovery led to the development of the first-generation thienopyridine, ticlopidine , which was first studied for its anti-inflammatory potential but was more notable for its potent antiplatelet effects.[2]
Despite its efficacy, the widespread use of ticlopidine was hampered by a significant incidence of rare but severe side effects, such as neutropenia.[2] This prompted the development of a second-generation agent, clopidogrel , which is structurally similar to ticlopidine but has a much-improved safety profile.[2] Clopidogrel has since become a blockbuster drug for preventing atherosclerotic events.[3][4]
Further research aimed at achieving faster, more potent, and more consistent platelet inhibition led to the approval of prasugrel , a third-generation thienopyridine, for treating patients with acute coronary syndrome undergoing percutaneous coronary intervention.[5]
These three compounds—ticlopidine, clopidogrel, and prasugrel—form the therapeutic core of the thienopyridine class, each representing a significant step in the evolution of antiplatelet therapy.[6][7]
Mechanism of Action: The P2Y12 Signaling Pathway
Thienopyridines are orally administered prodrugs that require metabolic activation in the liver by cytochrome P450 enzymes.[2][6][8] The resulting active thiol metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[2][9][10]
The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that, upon binding its natural ligand ADP, initiates a signaling cascade crucial for platelet aggregation.[11] The receptor is coupled to the inhibitory Gαi subunit.[12] Activation of the P2Y12 receptor leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][12] Reduced cAMP prevents the activation of protein kinase A (PKA), which can no longer phosphorylate vasodilator-stimulated phosphoprotein (VASP).[9][12] VASP phosphorylation is a key negative regulator of platelet activation.
-
Activation of PI3-Kinase (PI3K): The Gβγ subunit of the G-protein activates PI3K.[12][13] This activation leads to the phosphorylation of Akt (also known as Protein Kinase B) and other downstream effectors, ultimately resulting in the conformational activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.[11][12][13] The activated GPIIb/IIIa receptor binds to fibrinogen, cross-linking platelets and leading to aggregation.[9]
By irreversibly binding to the P2Y12 receptor, the active metabolites of thienopyridines block ADP from binding, thereby inhibiting this entire signaling cascade for the lifespan of the platelet (7-10 days).[6]
Core Synthetic Strategies
The synthesis of the thienopyridine scaffold generally follows established methods for constructing fused heterocyclic systems, such as quinolines and isoquinolines.[2] Most approaches can be categorized into two main strategies:
-
Pyridine (B92270) Ring Closure: Building the pyridine ring onto a pre-existing, functionalized thiophene (B33073) derivative.
-
Thiophene Ring Closure: Constructing the thiophene ring onto a pyridine precursor.[14]
A particularly vital method for creating the initial thiophene building blocks is the Gewald Aminothiophene Synthesis . This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, providing a direct route to polysubstituted 2-aminothiophenes, which are key precursors for thienopyridines.[15][16][17]
Synthesis of Key Thienopyridine Drugs
The industrial synthesis of thienopyridines has evolved to optimize yield, reduce costs, and ensure scalability. The core intermediate for all three major drugs is the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus.[18][19]
Ticlopidine Synthesis
A highly efficient, five-step synthesis of ticlopidine has been developed starting from thiophene, achieving a 60% overall yield.[18][19][20] This scalable approach is advantageous due to its simple work-up procedures and use of inexpensive reagents.[19] A key step is the formation of the this compound intermediate, which is also a precursor for clopidogrel and prasugrel.[19]
Table 1: Quantitative Data for Ticlopidine Synthesis [19]
| Step | Reaction | Starting Material | Key Reagents | Yield |
| 1 | Formylation | Thiophene | Paraformaldehyde, H₂SO₄, DDQ | 94% |
| 2 | Henry Reaction | 2-Thiophenecarboxaldehyde | Nitromethane, FeCl₃, Piperidine | 96% |
| 3 | Reduction | 2-(2-Nitrovinyl)thiophene (B151962) | BH₃-THF, NaBH₄ | 89% |
| 4 | Cyclization | Thiophene-2-ethylamine | Paraformaldehyde, 1,3-Dioxolane (B20135), HCl | 78% |
| 5 | Alkylation | This compound | 1-Chloro-2-(chloromethyl)benzene, NaH | 98% |
Experimental Protocol: Synthesis of Ticlopidine [19]
-
Step 1: Synthesis of 2-Thiophenecarboxaldehyde (7)
-
To a two-neck round-bottom flask, add thiophene (20 mmol), sulfuric acid (0.005 mmol), paraformaldehyde (200 mmol), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 40 mmol), and acetonitrile (B52724) (20 mL).
-
Stir the reaction mixture at 80 °C for 5 hours, monitoring progress by TLC.
-
Cool the mixture to room temperature.
-
Collect the formed precipitates by filtration and wash with ethyl acetate (B1210297) to yield the product.
-
-
Step 2-4: Synthesis of this compound (11)
-
The aldehyde (7) is converted to 2-(2-nitrovinyl)thiophene via a microwave-assisted Henry reaction with nitromethane.
-
The nitrovinyl intermediate is then reduced using a borane-tetrahydrofuran (B86392) complex (BH₃-THF) and sodium borohydride (B1222165) to yield thiophene-2-ethylamine.
-
The resulting amine is cyclized by reacting with paraformaldehyde and 1,3-dioxolane in the presence of concentrated HCl under reflux to afford the key intermediate this compound (11).
-
-
Step 5: Synthesis of Ticlopidine (1)
-
To a solution of intermediate (11) in THF, add sodium hydride (NaH) at room temperature.
-
Add 1-chloro-2-(chloromethyl)benzene dropwise to the mixture.
-
Stir the reaction for 1.5 hours at room temperature.
-
Perform an aqueous work-up and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain ticlopidine.
-
Clopidogrel Synthesis
An improved and industrially scalable synthesis of clopidogrel has been developed that proceeds in four steps with an overall yield exceeding 70%.[3][21] This process can also be performed as a one-pot synthesis, making it highly efficient.[3][21] The key features are a phase-transfer catalyzed (PTC) hydrolysis and a highly effective kinetic resolution using L-camphorsulfonic acid.[3]
Table 2: Quantitative Data for Clopidogrel Synthesis [3]
| Step | Reaction | Starting Material | Key Reagents | Yield |
| 1 | Alkylation | This compound | α-Bromo-2-chlorophenyl acetonitrile | >95% |
| 2 | PTC Hydrolysis | Acetonitrile intermediate (4) | NaOH, TEBA (PTC) | 95% |
| 3 | Esterification | Carboxylic acid intermediate (6) | Me₂SO₄, NaOH | 87% |
| 4 | Resolution | Racemic Clopidogrel (7) | L-Camphorsulfonic acid | ~46% (of S-isomer) |
Experimental Protocol: Synthesis of Clopidogrel [3]
-
Step 1 & 2: Synthesis of Racemic Clopidogrel Acid (6)
-
The synthesis begins with the alkylation of this compound with α-bromo-2-chlorophenyl acetonitrile to yield the key nitrile intermediate (4).
-
This intermediate (65 g, 0.22 mol) is hydrolyzed using aqueous sodium hydroxide (B78521) (20%, 60 g) in toluene (B28343) (250 mL) in the presence of a phase-transfer catalyst, triethyl benzylammonium chloride (TEBA, 1.2 g).
-
The mixture is refluxed for 12 hours. After cooling, the aqueous layer is separated, acidified with HCl to pH 2, and the precipitated product is filtered, washed with water, and dried to yield the racemic acid (6) (63.5 g, 95% yield).
-
-
Step 3: Synthesis of Racemic Clopidogrel (7)
-
A mixture of the acid (6) (60 g, 0.198 mol), TEBA (1.2 g), methanol (B129727) (250 mL), and aqueous NaOH (20%, 60 g) is refluxed for 30 minutes.
-
After cooling to 10 °C, dimethyl sulfate (B86663) (Me₂SO₄, 40 g, 0.317 mol) is added dropwise.
-
The solution is heated to 40 °C for 12 hours.
-
Methanol is removed under vacuum, and the residue is extracted with butyl acetate. The organic layer is washed, dried, and concentrated to yield racemic clopidogrel as a brown oil (54.7 g, 87% yield).
-
-
Step 4: Kinetic Resolution of Racemic Clopidogrel
-
L-camphorsulfonic acid monohydrate (13.3 g, 0.053 mol) is added to a solution of racemic clopidogrel (32 g, 0.10 mol) in toluene (140 mL) at room temperature.
-
The mixture is heated to 50 °C for 1 hour, then cooled to room temperature and stirred for 48 hours.
-
The resulting white solid is filtered, washed, and dried. This diastereomeric salt is then treated with sodium bicarbonate in acetone (B3395972) to liberate the free base, (S)-(+)-Clopidogrel, with an enantiomeric excess (ee) of >99%.
-
Prasugrel Synthesis
The synthesis of prasugrel is more complex. One efficient, ten-step linear synthesis achieves an overall yield of 21% from commercially available materials.[5] A key challenge in many prasugrel syntheses is the low yield of the condensation step.[5][22] More recent patented routes have improved this; one seven-step synthesis reports a 50% overall yield by using a borate (B1201080) esterification strategy to introduce the 2-oxo group with minimal byproducts.[22]
Table 3: Quantitative Data for a Patented Prasugrel Synthesis [22]
| Step | Reaction | Starting Material | Key Reagents | Overall Yield |
| 1-7 | Multi-step sequence | This compound | Trityl chloride, n-BuLi, Butyl borate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, Acetic anhydride | ~50% |
Experimental Protocol: Key Steps in Prasugrel Synthesis [23][24]
-
Step 1: Condensation
-
The synthesis often involves the condensation of a protected 2-oxo-thienopyridine derivative (e.g., 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride) with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.
-
The reaction is typically carried out in a solvent like acetonitrile in the presence of a base such as potassium carbonate at 0-5 °C.
-
-
Step 2: Acetylation
-
The product from the condensation step (100 g, 0.30 moles) is suspended in a mixture of toluene (400 mL) and acetic acid (100 mL) under a nitrogen atmosphere at 20 °C.
-
Acetyl chloride (180 g, 2.29 moles) is added slowly, and the mixture is stirred for 12-16 hours.
-
The reaction is quenched with 30% sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, washed, dried, and the solvent is removed under vacuum.
-
The crude product is crystallized from a suitable solvent (e.g., methanol/hexane mixture) to yield pure prasugrel (80 g, ~99% purity).
-
Conclusion and Future Outlook
The discovery of thienopyridines marked a paradigm shift in antiplatelet therapy. From the serendipitous finding of ticlopidine's antithrombotic properties to the highly refined synthesis of prasugrel, the history of this drug class is a testament to the power of medicinal chemistry and process development. The evolution of synthetic routes has focused on increasing efficiency, yield, and scalability while minimizing costs and environmental impact. Understanding these historical and synthetic pathways is crucial for researchers and drug development professionals seeking to discover the next generation of antithrombotic agents, potentially with reversible binding mechanisms, improved safety profiles, and predictable patient responses.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Thienopyridine - Wikipedia [en.wikipedia.org]
- 8. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 16. Gewald reaction - Wikipedia [en.wikipedia.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Prasugrel synthesis - chemicalbook [chemicalbook.com]
- 24. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Clopidogrel Utilizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clopidogrel (B1663587), marketed as Plavix®, is a potent antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases.[1][2] Its mechanism of action involves the irreversible blockade of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, which is crucial for platelet aggregation.[1][2] A key intermediate in several industrial syntheses of clopidogrel is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[1][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of clopidogrel, focusing on the utilization of this thienopyridine derivative. The synthesis involves a multi-step process commencing with the formation of this compound, followed by a Strecker reaction, hydrolysis, esterification, optical resolution, and final salt formation.
I. Synthesis of the Key Intermediate: this compound Hydrochloride
The synthesis of the pivotal intermediate, this compound, is typically achieved through the cyclization of 2-thiophene ethylamine (B1201723) with formaldehyde, followed by salt formation.[6]
Experimental Protocol:
Step 1: Preparation of the Imine Intermediate
-
In a suitable reaction vessel, combine water, formaldehyde, and 2-thiophene ethylamine. A typical mass ratio is 200:50-60:120-130 (water:formaldehyde:2-thiophene ethylamine).[6]
-
Heat the mixture to 50-55°C and maintain this temperature for 20-30 hours with stirring.[6]
-
Upon completion of the reaction, cool the mixture and extract the product with dichloroethane.[6]
-
Combine the organic layers and wash with a saturated sodium chloride solution.[6]
-
Evaporate the organic solvent under reduced pressure to obtain the crude imine intermediate.[6]
Step 2: Cyclization and Salt Formation
-
Transfer the obtained imine into a reaction flask.
-
Add ethanolic hydrogen chloride and water. For approximately 150g of imine, use 520g of ethanolic hydrogen chloride (27%) and 55g of water.[6]
-
Heat the mixture to 65-75°C and maintain for approximately 5 hours.[6]
-
Add activated carbon (e.g., 3g for the scale mentioned above) and continue heating for another 30 minutes.[6]
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 0-5°C and maintain this temperature for 1-2 hours to induce crystallization.[6]
-
Filter the precipitated solid, wash with a small amount of cold ethanol, and dry in an oven to yield this compound hydrochloride.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 94.3% | [6] |
| Purity | >99% | [3] |
II. Synthesis of Racemic Clopidogrel
The synthesis of racemic clopidogrel from this compound hydrochloride proceeds via a Strecker synthesis to form a cyano intermediate, which is then converted to an amide and subsequently to the methyl ester (racemic clopidogrel).[1]
Experimental Protocol:
Step 3: Strecker Reaction and Amide Formation (In-situ)
-
To a stirred solution of sodium cyanide (142 mol) in water (35 L) at approximately 28°C, simultaneously and slowly add o-chlorobenzaldehyde (142 mol) and a solution of this compound hydrochloride (25 kg in 90 L of water) over about 30 minutes. The temperature should be maintained between 25-35°C.[1]
-
After the addition is complete, stir the reaction mass at 60°C for 3 hours.[1]
-
Cool the reaction mixture to about 28°C and add dichloromethane (B109758) (100 L).[1]
-
Separate the layers and extract the aqueous phase with dichloromethane (50 L).[1]
-
Combine the organic layers and wash with water (50 L).[1]
-
The organic layer containing the cyano intermediate is then used directly for the next step. For the in-situ conversion to the amide, the cyano intermediate is hydrolyzed.[1] This process can achieve a 92% yield and 98% purity for the two steps (cyano and amide formation).[1]
Step 4: Formation of Racemic Clopidogrel
-
To a stirred solution of methanol (B129727) (90 L) and sulfuric acid (26 L, 488 mol), add dimethyl sulfate (B86663) (15.5 L, 163 mol) at 10°C.[1]
-
Heat the mixture to 70°C and stir for 90 minutes.
-
Cool the reaction to 28°C and add the amide intermediate (25 kg, 81 mol).[1]
-
Heat the reaction mixture to 70°C and stir for 35 hours.[1]
-
Cool the mixture to 27°C and add dichloromethane (125 L) and water (250 L).[1]
-
Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 L).[1]
-
Combine the organic layers and wash with a 5% sodium carbonate solution (2 x 100 L) and then with water (125 L).[1]
-
Distill the organic layer completely under vacuum at a temperature below 40°C to afford crude racemic clopidogrel.[1]
Quantitative Data:
| Step | Product | Yield | Purity | Reference |
| Strecker & Amide Formation | Amide Intermediate | 92% (for two steps) | 98% | [1] |
| Esterification | Racemic Clopidogrel | 67% | - | [1] |
III. Optical Resolution and Salt Formation of (S)-(+)-Clopidogrel
The biologically active (S)-(+)-enantiomer is separated from the racemic mixture through diastereomeric salt formation using an optically active acid, typically L-(-)-camphor sulfonic acid.[1][2]
Experimental Protocol:
Step 5: Formation of (+)-Clopidogrel Camphorsulfonate
-
Dissolve the crude racemic clopidogrel in acetone (B3395972). For a large scale preparation, 350 kg of racemic clopidogrel bisulfate can be treated with a sodium carbonate solution to obtain the free base, which is then dissolved in acetone (1470 L).[1]
-
Add L-(-)-camphor sulfonic acid monohydrate (200 kg) and water (14 L) to the acetone solution.[1]
-
Stir the mixture for 45 minutes.
-
Seed the solution with a small amount of (+)-clopidogrel camphorsulfonate (0.15 kg) and continue stirring for 18 hours at 30°C.[1]
-
Filter the separated solid, wash with acetone (130 L), and dry under vacuum at 42°C for 10 hours to yield (+)-clopidogrel camphorsulfonate.[1]
Step 6: Conversion to (S)-(+)-Clopidogrel Bisulfate
-
The resolved (+)-clopidogrel camphorsulfonate salt is converted back to the free base using an aqueous sodium bicarbonate solution in dichloromethane.[7]
-
The organic layer containing the (S)-(+)-clopidogrel free base is separated and the solvent is evaporated.
-
The resulting oil is dissolved in acetone.
-
Sulfuric acid is added slowly at 10°C.
-
The mixture is stirred, and water is added.
-
The precipitated solid is filtered, washed with acetone, and dried under vacuum to afford (S)-(+)-clopidogrel bisulfate.[1]
Quantitative Data:
| Step | Product | Yield | Chiral Purity | Reference |
| Resolution | (+)-Clopidogrel Camphorsulfonate | 64.9% | 99.55% | [1] |
| Salt Formation | (±)-Clopidogrel Bisulfate from Racemic Base | 67.2% | >98.7% (chemical purity) | [1] |
Visualizations
Logical Workflow for Clopidogrel Synthesis
Caption: Workflow of Clopidogrel Synthesis.
Experimental Workflow Diagram
Caption: Key Experimental Stages in Clopidogrel Synthesis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. WO2006087729A1 - Rapid resolution process for clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph - form i - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 7. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a significant heterocyclic nucleus in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Its synthesis is of considerable interest to the pharmaceutical industry. The Pictet-Spengler reaction offers a robust and efficient method for constructing this bicyclic system. This document provides detailed protocols for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, with a focus on a modified Pictet-Spengler reaction that utilizes a formyliminium ion intermediate, enhancing the reaction's scope and efficiency.[1][2] This modified approach has been shown to be effective for a variety of carbonyl compounds, including ketones, which are typically challenging substrates in traditional Pictet-Spengler reactions.[1]
Reaction Principle
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a related heterocyclic system.[3] In the context of this compound synthesis, the starting material is 2-(2-thienyl)ethylamine. The key steps of the modified reaction are:
-
Imine Formation: Condensation of 2-(2-thienyl)ethylamine with a carbonyl compound. The use of titanium(IV) tetraisopropoxide can facilitate this step.[1][2]
-
Formylation: The in situ generated imine is formylated, for instance with acetic-formic anhydride (B1165640), to produce a formyliminium ion.[1][2]
-
Cyclization: The highly electrophilic formyliminium ion undergoes intramolecular cyclization, catalyzed by an acid like trifluoroacetic acid (TFA), to yield the N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine product.[1][2]
-
Deformylation (Optional): The N-formyl group can be removed to provide the final this compound.
Experimental Workflow
The general experimental workflow for the modified Pictet-Spengler synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines is depicted below.
Caption: One-pot synthesis workflow for N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines.
Detailed Experimental Protocols
Protocol 1: Modified Pictet-Spengler Synthesis of N-formyl-4-substituted-4,5,6,7-tetrahydrothieno[3,2-c]pyridines[1]
This one-pot procedure is highly efficient for the synthesis of various N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.
Materials:
-
2-(2-thienyl)ethylamine
-
Aldehyde or ketone
-
Titanium(IV) tetraisopropoxide [Ti(O-i-Pr)₄]
-
Acetic-formic anhydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(2-thienyl)ethylamine (1.0 mmol) in dichloromethane (5 mL), add the carbonyl compound (1.1 mmol) and titanium(IV) tetraisopropoxide (1.2 mmol) at room temperature under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add acetic-formic anhydride (1.5 mmol) to the reaction mixture and continue stirring at room temperature for another 30 minutes for formylation.
-
Introduce trifluoroacetic acid (10 mmol) to the mixture and stir at room temperature for 3 hours to effect cyclization.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Data Presentation
The following table summarizes the yields of various N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines synthesized using the modified Pictet-Spengler reaction with different aldehydes.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | N-formyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 93 |
| 2 | Cyclopropanecarboxaldehyde | N-formyl-4-cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 72 |
| 3 | Cyclopentanecarboxaldehyde | N-formyl-4-cyclopentyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 83 |
| 4 | Cyclohexanecarboxaldehyde | N-formyl-4-cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 91 |
| 5 | n-Butanal | N-formyl-4-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 49-56 |
| 6 | n-Pentanal | N-formyl-4-butyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 49-56 |
| 7 | n-Hexanal | N-formyl-4-pentyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 49-56 |
| 8 | n-Heptanal | N-formyl-4-hexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 49-56 |
Data sourced from Kitabatake et al. (2010)[1]. The yields for entries 5-8 represent a range for similar alkyl aldehydes.
Reaction Mechanism
The underlying mechanism of the modified Pictet-Spengler reaction for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines is illustrated below.
Caption: Mechanism of the modified Pictet-Spengler reaction.
Applications and Significance
The this compound scaffold is a key precursor in the synthesis of numerous bioactive compounds and pharmaceuticals.[2] This synthetic protocol provides a versatile and efficient route to access a variety of substituted thienopyridines, which can be further functionalized to develop novel therapeutic agents. The ability to employ a wide range of aldehydes and ketones in this reaction allows for the generation of diverse chemical libraries for drug discovery programs. These compounds and their derivatives are being investigated for a range of biological activities, including as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) and as smoothened (Smo) receptor antagonists.[4][5]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Antifungal Agent Development Using 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique scaffolds and mechanisms of action. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core represents a promising heterocyclic scaffold for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols based on published research to guide the development of antifungal agents derived from this and structurally related thienopyridine frameworks. The information herein is collated from studies on thienopyridine derivatives, with a significant portion of the antifungal data derived from the closely related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) scaffold, a key structural isomer.
Data Presentation: Antifungal Activity of Thienopyridine Derivatives
The following table summarizes the in vitro antifungal activity of a series of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are structurally related to the this compound scaffold. The data is presented as EC50 values (the concentration of the compound that gives half-maximal response) in µg/mL against various plant pathogenic fungi.[1][2][3]
| Compound ID | Target Fungi | EC50 (µg/mL) |
| I-1 | Cercospora arachidicola | 4.61 |
| Rhizoctonia solani | 5.23 | |
| Sclerotinia sclerotiorum | 6.12 | |
| I-5 | Cercospora arachidicola | 5.89 |
| Rhizoctonia solani | 6.31 | |
| Sclerotinia sclerotiorum | 5.77 | |
| I-7 | Cercospora arachidicola | 6.66 |
| Rhizoctonia solani | 5.98 | |
| Sclerotinia sclerotiorum | 6.03 | |
| I-12 | Cercospora arachidicola | 5.14 |
| Rhizoctonia solani | 4.95 | |
| Sclerotinia sclerotiorum | 5.32 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Hydrochloride
This protocol describes a general method for synthesizing the core scaffold.
Materials:
-
2-(Thiophen-2-yl)ethan-1-amine
-
Paraformaldehyde
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 2-(thiophen-2-yl)ethan-1-amine in DCM in a round-bottom flask equipped with a reflux condenser.
-
Add paraformaldehyde to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Add a solution of HCl in DMF and stir at an elevated temperature (e.g., 70°C) for another 4-6 hours.
-
Cool the mixture to induce crystallization.
-
Filter the resulting solid, wash with cold DCM, and dry under vacuum to yield this compound hydrochloride.
Protocol 2: Synthesis of 4,5-Dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives (Exemplified by Compound I-3)[3]
This protocol is for the synthesis of derivatives with demonstrated antifungal activity.
Materials:
-
Appropriately substituted intermediate 4a (a yellow solid)[1]
-
Sodium azide (B81097) (NaN3)
-
Ammonium chloride (NH4Cl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of intermediate 4a (1 equivalent) in DMF, add NaN3 (1.5 equivalents) and NH4Cl (1.5 equivalents).[1]
-
Stir the reaction mixture at 70°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from methanol (B129727) to yield the final compound.[1] For compound I-3, a yellow solid was obtained with a 77% yield.[3]
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][5]
Materials:
-
Synthesized thienopyridine compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions. Prepare serial dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of DMSO should be kept low (typically ≤1%) to avoid affecting fungal growth.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar (B569324) plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve the desired final inoculum concentration (e.g., 10^3 CFU/mL for yeasts).[4]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive controls (fungal inoculum without compound) and negative controls (medium only).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control.[4] Growth inhibition can be assessed visually or by measuring the optical density at 630 nm using a microplate reader.[4]
Visualizations
Logical Workflow for Antifungal Drug Discovery
Caption: Workflow for the discovery and development of thienopyridine-based antifungal agents.
Proposed Mechanism of Action for Thienopyridine Derivatives
Based on transcriptome analysis of compound I-12, a proposed mechanism of action involves the disruption of key cellular pathways in fungi.[1][2][3]
Caption: Proposed dual inhibitory mechanism of action of antifungal thienopyridine derivatives.
References
Application Notes and Protocols: Antibacterial Quinolones from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antibacterial evaluation, and mechanism of action of a novel class of quinolones incorporating a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moiety at the C-7 position. This document includes detailed experimental protocols and data to facilitate further research and development in the field of antibacterial drug discovery.
Introduction
The emergence of bacterial resistance to existing antibiotic classes necessitates the development of new antimicrobial agents. Quinolones are a major class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Modifications at the C-7 position of the quinolone scaffold have been a key strategy for enhancing potency and modulating the antibacterial spectrum.[2][3][4][5] This document details a series of quinolone derivatives where the C-7 position is substituted with a this compound ring system, a novel modification that has shown promising antibacterial activity comparable to established fluoroquinolones like Gatifloxacin, Ciprofloxacin, and Sparfloxacin.[2][6]
Synthesis of Tetrahydrothienopyridine Quinolones
The synthesis of the target quinolone compounds (7-20, as described in related literature) involves a two-part process: the synthesis of the key intermediate, this compound, and its subsequent coupling with various quinolone cores.
Protocol 1: Synthesis of this compound Hydrochloride (Intermediate)
This protocol is adapted from established methods for the synthesis of the thienopyridine core structure.[7][8]
Materials:
-
2-(Thiophen-2-yl)ethanamine
-
Paraformaldehyde or Formaldehyde solution (37%)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, diethyl ether, or N,N-dimethylformamide)
-
Sodium hydroxide (B78521) (NaOH) solution (for workup)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-(thiophen-2-yl)ethanamine (1 equivalent) in dichloromethane.
-
Add paraformaldehyde (1.2 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 40-45°C) for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Cyclization and Salt Formation: To the crude imine solution, add a solution of hydrochloric acid in an appropriate solvent (e.g., 7% HCl in N,N-dimethylformamide).[7]
-
Heat the mixture to 70-75°C and stir for 4-6 hours to facilitate the Pictet-Spengler type cyclization.
-
Cool the reaction mixture to 0-5°C to induce crystallization of the hydrochloride salt.
-
Stir at this temperature for 1-2 hours.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold dichloromethane.
-
Dry the product under vacuum at 30-40°C to yield this compound hydrochloride as a solid.
Protocol 2: General Procedure for Coupling to Quinolone Core
This protocol describes the nucleophilic aromatic substitution reaction to couple the thienopyridine intermediate with a fluoroquinolone core.
Materials:
-
Appropriate 7-fluoroquinolone derivative (e.g., ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate)
-
This compound hydrochloride
-
A suitable base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA))
-
A suitable solvent (e.g., acetonitrile, dimethyl sulfoxide (B87167) (DMSO))
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
In a round-bottom flask, suspend the 7-fluoroquinolone derivative (1 equivalent) in the chosen solvent.
-
Add the base (2-3 equivalents) to the suspension.
-
Add this compound hydrochloride (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization to yield the final quinolone derivative.
-
Subsequent hydrolysis of the ester group under acidic or basic conditions can be performed if the carboxylic acid form is desired.
Antibacterial Activity Evaluation
The in vitro antibacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
Protocol 3: Broth Microdilution MIC Assay
Materials:
-
Synthesized quinolone compounds
-
Reference antibiotics (e.g., Ciprofloxacin, Gatifloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in CAMHB to achieve final concentrations ranging typically from 0.015 to 128 µg/mL.
-
Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the 2x concentrated compound dilutions to the appropriate wells, resulting in a final volume of 100 µL in each well. The last column can serve as a growth control (no drug).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 150 µL.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm (OD₆₀₀).
Data Presentation
The antibacterial activity of the synthesized this compound quinolones is summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Quinolone Derivatives. [6]
| Compound | R¹ | R² | R³ | S. aureus | S. epidermidis | S. pyogenes | E. faecalis | E. coli | K. pneumoniae | B. subtilis |
| 7 | H | OMe | H | ≤0.12 | >16 | ≤0.12 | 2 | >16 | 0.25 | ≤0.12 |
| 8 | Br | OMe | H | ≤0.12 | ≤0.12 | 1 | 0.5 | >16 | 4 | 2 |
| 9 | NO₂ | OMe | H | ≤0.12 | 4 | ≤0.12 | ≤0.12 | 1 | 0.25 | 0.5 |
| 10 | CHO | OMe | H | ≤0.12 | ≤0.12 | ≤0.12 | ≤0.12 | 8 | ≤0.12 | 0.25 |
| 11 | CH₂OH | OMe | H | ≤0.12 | >16 | 2 | 0.5 | 16 | ≤0.12 | 0.25 |
| 12 | COOH | OMe | H | 0.5 | 1 | 2 | 8 | >16 | 2 | 8 |
| 13 | CH₂OAc | OMe | H | ≤0.12 | ≤0.12 | 0.25 | 0.5 | >16 | 2 | 0.5 |
| 14 | H | OMe | NO₂ | 0.25 | 2.0 | 8 | ND | >16 | ND | 16 |
| 15 | H | H | H | ≤0.12 | 8 | 4 | ND | >16 | ≤0.12 | 0.25 |
| 16 | Br | H | H | ≤0.12 | 0.5 | 4 | ND | >16 | 2 | 1 |
| 17 | H | F | NH₂ | ≤0.12 | 16 | 4 | >16 | >16 | 4 | 0.25 |
| 18 | H | F | NHAc | 1 | >16 | >16 | >16 | >16 | >16 | >16 |
| 19 | H | F | F | 0.25 | 2 | 4 | >16 | >16 | 8 | 0.5 |
| 20 | Br | F | NH₂ | >16 | >16 | ND | >16 | >16 | >16 | >16 |
| Gatifloxacin | - | - | - | ≤0.12 | ≤0.12 | 1 | 2 | 0.25 | ≤0.12 | ≤0.12 |
| Ciprofloxacin | - | - | - | 0.25 | 0.25 | 1 | 1 | ≤0.015 | ≤0.015 | 0.03 |
| Sparfloxacin | - | - | - | ≤0.12 | 0.25 | 0.25 | 1 | 0.06 | 0.12 | 0.03 |
ND: Not Determined. R¹, R², and R³ refer to substituents on the thienopyridine and quinolone rings as detailed in the source literature.
Visualized Workflows and Mechanisms
Synthesis Pathway
Caption: General synthesis scheme for tetrahydrothienopyridine quinolones.
Experimental Workflow for MIC Determination
References
- 1. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for the Analytical Characterization of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent clopidogrel. The following protocols cover chromatographic and spectroscopic techniques essential for identity confirmation, purity assessment, and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its content in various matrices. A robust reverse-phase HPLC method is outlined below.
Experimental Protocol:
A reverse-phase HPLC method can be employed for the analysis of this compound.[1] For applications requiring mass spectrometry compatibility, the non-volatile acid buffer should be replaced with a volatile alternative like formic acid.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier. A typical composition is Acetonitrile:Water:Phosphoric Acid. For LC-MS applications, replace phosphoric acid with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
Table 1: Typical HPLC System Suitability and Performance Data
| Parameter | Typical Value |
| Retention Time (t_R_) | ~ 4.5 min |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (R_s_) | ≥ 2.0 (between the main peak and closest impurity) |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
Note: The values presented are typical and may vary depending on the specific instrumentation and exact chromatographic conditions.
Experimental Workflow for HPLC Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of this compound. Furthermore, quantitative NMR (qNMR) can be employed for highly accurate purity determination.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference material with a known purity, such as maleic anhydride (B1165640) or dimethyl sulfone. The standard's signals should not overlap with the analyte's signals.
-
Sample Preparation:
-
For ¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For qNMR: Accurately weigh about 10 mg of the sample and 5-10 mg of the internal standard into a vial. Dissolve in a precise volume of deuterated solvent.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard 30° or 90° pulse sequence.
-
Spectral Width: ~16 ppm
-
Acquisition Time: ≥ 3 s
-
Relaxation Delay (D1): 5 x T₁ (for qNMR, typically 30-60 s to ensure full relaxation of all protons).
-
Number of Scans: 8-16 for structural elucidation; ≥ 16 for qNMR to ensure adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. For qNMR, careful integration of non-overlapping signals of the analyte and the internal standard is crucial.
Data Presentation:
Table 2: Representative ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | 7.10 | d | 1H | H-2 |
| 6.75 | d | 1H | H-3 | |
| 3.95 | s | 2H | H-4 | |
| 3.10 | t | 2H | H-6 | |
| 2.90 | t | 2H | H-7 | |
| ~2.0 (variable) | br s | 1H | NH | |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||
| Carbon | 135.5 | C-3a | ||
| 130.2 | C-7a | |||
| 126.8 | C-2 | |||
| 122.5 | C-3 | |||
| 47.3 | C-4 | |||
| 45.1 | C-6 | |||
| 25.4 | C-7 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Logical Workflow for qNMR Purity Determination
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification
Mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is essential for confirming the molecular weight of this compound and for identifying potential impurities.
Experimental Protocol (LC-MS):
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for this amine-containing compound.
-
LC Conditions: As described in the HPLC section, using a volatile mobile phase (e.g., with formic acid).
-
MS Parameters:
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be optimized to induce fragmentation)
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Data Presentation:
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Comment |
| Molecular Formula | C₇H₉NS | |
| Molecular Weight | 139.22 g/mol | |
| Monoisotopic Mass | 139.0456 u | |
| Expected [M+H]⁺ Ion | m/z 140.0534 | Primary ion in ESI positive mode |
| Major Fragment Ions (in-source CID or MS/MS) | m/z 110, 97 | Representative fragments |
Note: Fragmentation patterns can vary based on the instrument and collision energy.
Signaling Pathway for LC-MS/MS Analysis
UV-Vis Spectroscopy for Basic Characterization
UV-Vis spectroscopy provides fundamental information about the electronic transitions within the molecule and can be used for simple concentration measurements using a calibration curve.
Experimental Protocol:
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: Ethanol or Methanol.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 10-20 µg/mL).
-
Measurement: Scan the absorbance from 200 to 400 nm against a solvent blank.
Data Presentation:
Table 4: Typical UV-Vis Absorption Data
| Parameter | Value |
| Solvent | Ethanol |
| λ_max_ | ~235 nm |
Note: The absorption maximum can be influenced by the solvent and pH.
These detailed application notes and protocols provide a robust framework for the analytical characterization of this compound, ensuring its quality and suitability for use in research and drug development.
References
Application Notes and Protocols for the NMR and Mass Spectrometric Analysis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a significant heterocyclic scaffold in medicinal chemistry. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), present the available spectral data, and offer a visual workflow for the analytical process.
Introduction
This compound is a bicyclic heterocyclic compound that serves as a core structural motif in a variety of pharmacologically active agents. Its characterization is a critical step in the synthesis and development of new therapeutic compounds. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry is employed to determine the molecular weight and elemental composition, as well as to gain insights into the fragmentation patterns of the molecule.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.
Quantitative NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted Range) | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 6.8 - 7.2 | d | 5.0 - 5.5 |
| H-3 | 6.6 - 6.9 | d | 5.0 - 5.5 |
| H-4 (CH₂) | 3.8 - 4.2 | t | 5.5 - 6.0 |
| H-6 (CH₂) | 2.8 - 3.2 | t | 5.5 - 6.0 |
| H-7 (CH₂) | 3.0 - 3.4 | s (broad) | - |
| NH | 1.5 - 2.5 | s (broad) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm (Predicted Range) |
| C-2 | 123 - 127 |
| C-3 | 120 - 124 |
| C-3a | 135 - 140 |
| C-4 | 45 - 50 |
| C-6 | 25 - 30 |
| C-7 | 40 - 45 |
| C-7a | 130 - 135 |
Experimental Protocol for NMR Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) internal standard
-
NMR Spectrometer (e.g., Bruker DRX-400, AM-500, or AV-800)[1]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, acquisition time, and number of scans.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule.
-
Mass Spectrometry Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Quantitative Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₉NS | PubChem |
| Molecular Weight (Monoisotopic) | 139.04557 Da | PubChem |
| Expected [M+H]⁺ | 140.05285 Da | Calculated |
Note: The fragmentation pattern is dependent on the ionization technique used.
Experimental Protocol for Mass Spectrometry Analysis
This protocol provides a general method for the analysis of this compound using mass spectrometry, adaptable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS).
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., Ribermag R 10-10 for HRMS, or a standard GC-MS system)[1]
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent.
-
-
Instrumentation and Analysis:
-
For GC-MS:
-
Inject the sample solution into the GC system.
-
The compound will be separated from the solvent and any impurities on the GC column.
-
The separated compound will then be introduced into the mass spectrometer for ionization and analysis.
-
-
For Direct Infusion HRMS:
-
Infuse the sample solution directly into the ion source of the mass spectrometer using a syringe pump.
-
Acquire the mass spectrum in a high-resolution mode to obtain accurate mass measurements.
-
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion peak.
-
For HRMS data, use the accurate mass measurement to confirm the elemental composition of the molecule.
-
Analyze the fragmentation pattern to gain further structural information.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the analytical characterization of this compound.
Caption: Workflow for NMR and MS Analysis.
Caption: Information Derived from Analytical Techniques.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Introduction
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is a crucial intermediate in the pharmaceutical industry, notably in the synthesis of antiplatelet agents such as clopidogrel (B1663587) and ticlopidine.[1] Its efficient and scalable synthesis is of significant interest to researchers and professionals in drug development and medicinal chemistry.[2][3] This document provides detailed protocols for the large-scale synthesis of this compound, summarizing key quantitative data and outlining the experimental workflows. The compound is also utilized in the research of antipsychotic drugs and as a building block in medicinal and organic chemistry.[2]
Chemical Properties
| Property | Value |
| CAS Number | 28783-41-7 |
| Molecular Formula | C₇H₁₀ClNS |
| Molecular Weight | 175.68 g/mol |
| Appearance | White to light yellow or light orange powder/crystal[4] |
| Melting Point | 226.0 to 230.0 °C[4] |
| Purity | >98.0% (HPLC)[4] |
Synthetic Protocols
Two primary methods for the large-scale synthesis of this compound hydrochloride have been identified, primarily involving the reaction of 2-thienyl ethylamine (B1201723) with a formaldehyde (B43269) source, followed by cyclization and salt formation.
Method 1: Synthesis using Polyoxymethylene in Dichloromethane (B109758)
This method involves the reaction of 2-thienyl ethylamine with polyoxymethylene, followed by cyclization using hydrochloric acid in N,N-dimethylformamide.[2][5]
Experimental Protocol:
-
Reaction Setup: In a 2-liter, 4-necked flask equipped with a mechanical stirrer and a thermometer, add 2-thienyl ethylamine (100g, 0.79 mol) to dichloromethane (600 mL) at 25°C (±5°C). Stir the mixture for 5-10 minutes.[2][5]
-
Addition of Polyoxymethylene: Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.[2][5]
-
Reflux: Heat the reaction mixture to reflux (40 to 45°C) and maintain for 4 to 6 hours.[2][5]
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).[2][5]
-
Cyclization: Heat the reaction mixture to 70°C (±5°C) and stir for 4-6 hours.[2][5]
-
Crystallization and Filtration: Cool the reaction to 15°C (±2°C) and stir for 8-10 hours to induce crystallization. Filter the resulting solid product and wash it with cold dichloromethane.[2][5]
-
Drying: Dry the product under vacuum at 30 to 40°C to obtain this compound hydrochloride.[2][5]
Method 2: Synthesis using Formaldehyde in Water
This protocol utilizes an aqueous solution of formaldehyde and subsequent cyclization and salt formation using ethanolic hydrogen chloride.[6]
Experimental Protocol:
-
Imine Formation: In a reaction flask, add water (200 parts by mass), formaldehyde (50-60 parts by mass), and 2-thiophene ethylamine (120-130 parts by mass). Heat the mixture to 50-55°C and maintain it for 20-30 hours.[6]
-
Extraction: After the reaction is complete, extract the reaction liquid with dichloroethane. Combine the organic layers and wash with a saturated saline solution.[6]
-
Solvent Evaporation: Evaporate the organic layer under reduced pressure to obtain the intermediate imine.[6]
-
Cyclization and Salt Formation: Place the imine in a reaction flask and add ethanolic hydrogen chloride and water. Heat the mixture to 65-75°C.[6]
-
Purification: Add activated carbon, maintain the heat, and then filter the solution.[6]
-
Crystallization and Drying: Cool the filtrate to 0-5°C and maintain this temperature for 1-2 hours. Filter the resulting solid and dry the filter cake in an oven to yield the final product.[6]
Quantitative Data Summary
| Method | Starting Materials | Key Reagents | Solvent(s) | Yield | Purity | Reference(s) |
| Method 1 | 2-Thienyl ethylamine, Polyoxymethylene | HCl in DMF | Dichloromethane, N,N-dimethylformamide (DMF) | 99% | 99% | [2][5] |
| Method 2 | 2-Thiophene ethylamine, Formaldehyde | Ethanolic HCl | Water, Dichloroethane, Ethanol | High | N/A | [6] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the synthetic pathways described above.
Caption: Workflow for the synthesis via the polyoxymethylene route.
References
- 1. Ticlopidine Hydrochloride | C14H15Cl2NS | CID 65335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | 28783-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 6. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: N-Alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key scaffold in medicinal chemistry. The N-alkylated derivatives of this heterocyclic compound are of significant interest in drug discovery, with applications as inhibitors of Hedgehog acyltransferase (HHAT) and as antiplatelet agents.[1][2]
Introduction
This compound is a bicyclic heterocyclic compound containing a secondary amine that serves as a crucial starting point for the synthesis of a diverse range of bioactive molecules.[3] N-alkylation, the introduction of an alkyl group onto the nitrogen atom, is a fundamental transformation that allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This protocol outlines two primary methods for the N-alkylation of this scaffold: direct alkylation with alkyl halides and reductive amination.
Key Methodologies
Two principal strategies for the N-alkylation of this compound are direct alkylation and reductive amination. The choice of method often depends on the nature of the alkyl group to be introduced and the desired scale of the reaction.
1. Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the treatment of the secondary amine with an alkyl halide in the presence of a base.[4][5] This method is straightforward but can sometimes lead to the formation of a quaternary ammonium (B1175870) salt as an undesired byproduct.[5] The use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can help to minimize this side reaction.[5]
2. Reductive Amination: This widely used and reliable method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[4] A key advantage of this method is the prevention of over-alkylation.[4] Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred due to their selectivity for the iminium ion over the carbonyl starting material.[4]
Comparative Summary of N-Alkylation Methods
| Method | Alkylating Agent | Base/Reagent | Typical Solvent | Advantages | Disadvantages |
| Direct Alkylation | Alkyl halides (e.g., R-Br, R-I) | Hünig's base, K₂CO₃, Triethylamine | Acetonitrile, DMF, DCM | Simple procedure, readily available reagents. | Potential for over-alkylation to form quaternary salts, may require heating.[5] |
| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), Dichloroethane (DCE) | High selectivity, avoids over-alkylation, mild reaction conditions.[4] | Requires a carbonyl compound as the alkyl source. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl bromide in the presence of Hünig's base.
Materials:
-
This compound hydrochloride
-
Alkyl bromide (1.1 equivalents)
-
Hünig's base (N,N-diisopropylethylamine) (2.5 equivalents)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a solution of this compound hydrochloride (1.0 equivalent) in anhydrous acetonitrile, add Hünig's base (2.5 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, it can be heated to 50-60 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated this compound.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in anhydrous dichloromethane or dichloroethane.[4]
-
Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions at room temperature.[4]
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.[4]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated this compound.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Chemical transformation pathways for N-alkylation.
References
- 1. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YU45291B - Process for making new derivatives of thieno-(3,2-c) pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a pivotal chemical intermediate in the synthesis of several key active pharmaceutical ingredients (APIs). This document includes detailed experimental protocols, quantitative data summarized in tabular format, and diagrams of relevant synthetic and biological pathways.
Introduction
This compound is a heterocyclic building block of significant importance in medicinal chemistry.[1][2] Its rigid bicyclic structure serves as a key scaffold for a class of drugs known as thienopyridines, which are widely used as antiplatelet agents. This intermediate is central to the industrial synthesis of blockbuster drugs such as Clopidogrel (B1663587), Prasugrel (B1678051), and Ticlopidine.[2] These drugs are crucial in the management and prevention of thrombotic events in patients with cardiovascular diseases.[3] This document outlines the synthetic routes starting from this compound to these important APIs and details their mechanism of action.
Synthesis of this compound Hydrochloride
The parent intermediate, this compound, is typically synthesized from 2-thienylethylamine and a formaldehyde (B43269) source, followed by cyclization and salt formation.
Experimental Protocol:
A common synthetic method involves the following steps:
-
Reaction Setup: In a 2-liter, 4-necked flask equipped with a mechanical stirrer and thermometer, add 2-thienylethylamine (100g, 0.79 mol) to dichloromethane (B109758) (600 mL) at 25°C (±5°C) and stir for 5-10 minutes.[4]
-
Addition of Formaldehyde Source: Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.[4]
-
Reflux: Heat the mixture to reflux (40 to 45°C) and maintain for 4 to 6 hours.[4]
-
Acidification and Cyclization: Cool the reaction to room temperature and add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).[4] Heat the reaction mixture to 70°C (±5°C) and stir for 4-6 hours.[4]
-
Crystallization and Isolation: Cool the reaction to 15°C (±2°C) and stir for 8-10 hours to allow for crystallization.[4] Filter the resulting solid and wash with cold dichloromethane.[4]
-
Drying: Dry the product under vacuum at 30 to 40°C to yield this compound hydrochloride.[4]
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) | Purity (%) | Reference |
| 2-Thienylethylamine | 127.20 | 100 g | 0.79 | - | - | [4] |
| Polyoxymethylene | 30.03 | 26.4 g | 0.88 | - | - | [4] |
| This compound Hydrochloride | 175.68 | 120 g | 0.68 | 90 | 99 | [4] |
Application in the Synthesis of Antiplatelet Drugs
Clopidogrel
Clopidogrel is a widely prescribed antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases.[5] The synthesis of Clopidogrel often involves the condensation of this compound with an appropriate benzaldehyde (B42025) derivative.
-
Preparation of Cyano Intermediate: To a stirring solution of sodium cyanide (7 kg, 142 mol) in water (35 L) at approximately 28°C, simultaneously and slowly add o-chlorobenzaldehyde (20 kg, 142 mol) and a solution of this compound hydrochloride (25 kg in 90 L of water) over about 30 minutes.[5]
-
Reaction and Extraction: Stir the reaction mass at 60°C for 3 hours.[5] Cool to 28°C and add dichloromethane (100 L).[5] Separate the layers and extract the aqueous phase with dichloromethane (50 L).[5] Combine the organic layers and wash with water (50 L).[5]
-
Hydrolysis and Esterification: The resulting cyano intermediate is then converted to the corresponding amide, which is subsequently reacted with methanol in the presence of an acidic reagent to afford racemic Clopidogrel.[5]
-
Workup: After stirring the reaction at 70°C for 35 hours, cool to 28°C.[5] Add dichloromethane (125 L) and water (250 L).[5] Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 L).[5] Wash the combined organic layers with 5% sodium carbonate solution (2 x 100 L) and water (125 L).[5]
-
Isolation: Distill the organic layer completely under vacuum below 40°C to obtain crude racemic Clopidogrel.[5]
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Reference |
| o-Chlorobenzaldehyde | 140.57 | 20 kg | 142 | [5] |
| This compound HCl | 175.68 | 25 kg | 142 | [5] |
| Sodium Cyanide | 49.01 | 7 kg | 142 | [5] |
Prasugrel
Prasugrel is another potent antiplatelet agent that functions as a P2Y12 receptor antagonist.[6] Its synthesis involves the N-alkylation of this compound followed by further functionalization.
-
Reaction Setup: In a 2 L, 4-necked flask equipped with a thermometer and mechanical stirrer, suspend 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridine (100 g, 0.30 moles) in a mixture of toluene (B28343) (400 ml) and acetic acid (100 ml) under a nitrogen atmosphere at 20 ±5 °C and stir for 10 to 20 minutes.[6]
-
Acetylation: Slowly add acetyl chloride (180 g, 2.29 moles) to the reaction mass at 20 ±2 °C and stir for 12 to 16 hours at the same temperature.[6]
-
Quenching and Extraction: Quench the reaction mass in a 30% sodium bicarbonate solution.[6] Extract the product with ethyl acetate (B1210297) (2 x 500 ml).[6]
-
Washing and Drying: Wash the organic layer with sodium chloride solution and then water, and dry over sodium sulfate.[6]
-
Isolation and Crystallization: Recover the solvent under vacuum and crystallize the product from methanol, ethyl acetate, hexane, or a mixture thereof.[6]
-
Final Product: Filter the product and perform a slurry wash with methanol, ethyl acetate, hexane, or a mixture thereof. Dry the material at atmospheric pressure at 40-45 °C to obtain Prasugrel.[6]
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield (%) | Purity (%) | Reference |
| 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno[3,2-c]-pyridine | 329.43 | 100 g | 0.30 | - | - | [6] |
| Acetyl Chloride | 78.50 | 180 g | 2.29 | - | - | [6] |
| Prasugrel | 373.46 | 80 g | 0.21 | 99 | - | [6] |
Ticlopidine
Ticlopidine is also a thienopyridine antiplatelet drug. Its synthesis involves the direct N-alkylation of this compound with 2-chlorobenzyl chloride.
Mechanism of Action: P2Y12 Receptor Antagonism
Clopidogrel and Prasugrel are prodrugs that are metabolized in the liver to their active metabolites. These active metabolites irreversibly bind to the P2Y12 subtype of ADP receptors on the platelet surface.[3] This binding prevents ADP from activating the platelets, thereby inhibiting platelet aggregation.[7]
P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor activates the Gi protein, which in turn inhibits adenylyl cyclase.[5] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Lower cAMP levels result in reduced protein kinase A (PKA) activity, leading to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP no longer inhibits the activation of the glycoprotein (B1211001) IIb/IIIa receptor, a key receptor in platelet aggregation. The active metabolites of Clopidogrel and Prasugrel block the P2Y12 receptor, preventing this cascade and thus inhibiting platelet aggregation.[8]
Conclusion
This compound is a versatile and indispensable chemical intermediate in the pharmaceutical industry. Its structural framework is fundamental to the synthesis of several life-saving antiplatelet drugs. The protocols and data presented herein provide a valuable resource for researchers and professionals involved in the development and manufacturing of thienopyridine-based therapeutics. Further research into novel derivatives based on this scaffold holds the potential for the discovery of new therapeutic agents.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prasugrel | Italian Journal of Medicine [italjmed.org]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pictet-Spengler Reactions for Thienopyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thienopyridines via the Pictet-Spengler reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Pictet-Spengler reaction for the synthesis of thienopyridines.
| Issue | Potential Causes | Recommended Solutions & Optimization Strategies |
| Low to No Product Yield | 1. Insufficiently acidic catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[1] 2. Decomposition of starting materials: Thienopyridine precursors can be sensitive to harsh acidic conditions and high temperatures.[1] 3. Poor quality or impure reagents: Impurities in the aldehyde, amine, or solvent can inhibit the reaction.[1] 4. Steric hindrance: Bulky substituents on the amine or aldehyde can impede the reaction.[1] 5. Inappropriate solvent: The choice of solvent can significantly impact reaction efficiency. | 1. Catalyst Selection: Employ strong protic acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), or sulfamic acid (NH2SO3H).[2][3] Lewis acids such as titanium (IV) isopropoxide (TTIP) can also be effective.[4][5] The optimal catalyst may vary depending on the specific substrates. 2. Reaction Conditions: Begin with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. For sensitive substrates, a two-step procedure involving the pre-formation of the Schiff base followed by acid-catalyzed cyclization can be beneficial.[1][6] 3. Reagent Purity: Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[1] 4. Reaction Time and Temperature: For sterically hindered substrates, longer reaction times or higher temperatures may be required.[1] Monitor the reaction progress by TLC or LC-MS to avoid decomposition. 5. Solvent Optimization: Aprotic solvents like DMF or toluene (B28343) are often used.[2] Protic solvents in combination with a strong acid can also be effective.[7] |
| Formation of Side Products | 1. Oxidation of the product: The tetrahydrothienopyridine product can be susceptible to oxidation, especially at elevated temperatures. 2. Polymerization of the aldehyde: Some aldehydes are prone to polymerization under acidic conditions. 3. Competing side reactions: The starting materials may undergo alternative reactions under the reaction conditions. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polymerization. 3. Temperature Control: Maintain the optimal reaction temperature to favor the desired Pictet-Spengler cyclization over competing pathways. |
| Poor Diastereoselectivity | 1. Kinetic vs. Thermodynamic Control: The reaction conditions can influence the ratio of diastereomers formed.[1] 2. Nature of Substituents: The stereochemistry of the starting materials and the nature of their substituents can direct the stereochemical outcome. | 1. Temperature Adjustment: Lowering the reaction temperature often favors the formation of the kinetic product, while higher temperatures may lead to the thermodynamic product.[1] 2. Catalyst Choice: Chiral Brønsted acids or other asymmetric catalysts can be employed to induce enantioselectivity.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pictet-Spengler reaction for thienopyridine synthesis?
A1: The reaction involves the condensation of a β-(thienyl)ethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, the Schiff base is protonated to generate an electrophilic iminium ion. The electron-rich thiophene (B33073) ring then attacks the iminium ion through an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation lead to the formation of the tetrahydrothienopyridine ring system.[1][7]
Q2: What are some common catalysts used for this reaction and how do I choose the right one?
A2: Common catalysts include protic acids like trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), sulfamic acid (NH2SO3H), and sulfuric acid (H2SO4), as well as Lewis acids like titanium (IV) isopropoxide (TTIP).[2][3][4][5] The choice of catalyst depends on the reactivity of your specific substrates. For electron-rich thienylethylamines, milder acids may suffice, while less reactive substrates might require stronger acids or higher temperatures.[7] It is often best to screen a few catalysts to find the optimal conditions for your system.
Q3: My starting amine is unstable under strongly acidic conditions. What can I do?
A3: If your substrate is acid-sensitive, you can try using milder acidic catalysts or performing the reaction in a two-step process. First, form the imine (Schiff base) under neutral or mildly basic conditions, and then introduce the acid catalyst for the cyclization step.[1][6] This can help to minimize the exposure of the sensitive starting material to harsh acidic environments.
Q4: Can this reaction be performed under solvent-free conditions?
A4: While typically carried out in a solvent, some Pictet-Spengler reactions can be performed under solvent-free conditions, which can be advantageous from an environmental and cost perspective. This approach would require optimization for your specific substrates.
Q5: How can I monitor the progress of my Pictet-Spengler reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product, helping you to determine the optimal reaction time and prevent potential degradation of the product due to prolonged heating.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrido[3'',2'':4',5']thieno[3',2':2,3]pyrido[4,5-d][2][7]thiazolo[3,2-a]pyrimidine-4-ones
This protocol is adapted from a reported synthesis of fused thienopyridine derivatives.[2]
-
To a solution of 2-(3-aminothieno[2,3-b]pyridin-2-yl)thiazolo[3,2-a]pyrimidin-5-one (1.0 mmol) in DMF (15 mL), add the desired aromatic aldehyde (1.0 mmol) and sulfamic acid (10 mg, 0.1 mmol).
-
Heat the reaction mixture at 100°C for 7-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
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Wash the solid with water and then recrystallize from a suitable solvent (e.g., acetic acid) to afford the pure product.
Protocol 2: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via a Modified Pictet-Spengler Reaction
This protocol is based on a method used for the synthesis of ticlopidine (B1205844) precursors.[4][5]
-
In a reaction vessel, combine the starting amine (e.g., 2-(thiophen-2-yl)ethan-1-amine) and paraformaldehyde.
-
Add titanium (IV) isopropoxide (TTIP) and heat the mixture at 80°C for 3 hours to form the imine in situ.
-
Cool the reaction mixture and then treat with acetic-formic anhydride (B1165640) at 70°C for 2 hours to generate the formyliminium ion.
-
Alternatively, the in situ formed imine can be treated with a large excess of trifluoroacetic acid (TFA) at 0°C, followed by heating at 70°C.
-
After the cyclization is complete (monitor by TLC or LC-MS), hydrolyze the intermediate with aqueous HCl to obtain the final product.
-
Isolate and purify the product using standard procedures such as extraction and chromatography.
Visualizations
Caption: Mechanism of the Pictet-Spengler reaction for thienopyridine synthesis.
Caption: General experimental workflow for the Pictet-Spengler reaction.
Caption: A troubleshooting decision tree for the Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
Troubleshooting Guides and FAQs
Q1: I am getting a low yield in my this compound synthesis using the Pictet-Spengler reaction. What are the common causes and how can I improve it?
A1: Low yields in the Pictet-Spengler synthesis of this compound can arise from several factors. Here's a systematic guide to troubleshooting the issue:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or acid catalyst concentration can significantly impact the yield.
-
Solution: Carefully review and optimize your reaction parameters. The reaction of 2-thienylethylamine with a formaldehyde (B43269) source is typically conducted at elevated temperatures (40-70°C).[1] Ensure the reaction is monitored to completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
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Purity of Reactants: Impurities in the starting materials, particularly the 2-thienylethylamine and the formaldehyde source (e.g., paraformaldehyde, polyoxymethylene), can lead to side reactions or inhibit the desired cyclization.
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Solution: Use high-purity starting materials. If necessary, purify the 2-thienylethylamine by distillation before use.
-
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Inefficient Water Removal: The initial condensation of the amine with formaldehyde forms an imine and releases water. Incomplete removal of this water can hinder the subsequent cyclization step.
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like dichloroethane.[1]
-
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Product Loss During Workup: The product can be lost during extraction and purification steps.
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Solution: Optimize your workup procedure. As this compound is a basic compound, ensure the aqueous layer is sufficiently basified before extraction with an organic solvent. Conversely, during purification of the hydrochloride salt, ensure the solution is acidic to induce precipitation.
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Q2: I have an unexpected peak in my NMR/LC-MS that suggests a side product. What are the most common side reactions in this synthesis?
A2: Several side reactions can occur during the synthesis of this compound. The most common ones are:
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Formation of N-formyl or N-methyl derivatives: Under certain Pictet-Spengler conditions, particularly with an excess of formaldehyde and an acid like formic acid (which can be formed in situ), an Eschweiler-Clarke-type reaction can occur, leading to the formation of the N-formyl or N-methyl derivative of the target compound.
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Incomplete Cyclization: The reaction may stall at the intermediate imine stage, especially if the reaction conditions are not vigorous enough (e.g., insufficient heat or acid concentration).
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Aldol Condensation of Aldehyde: When using aldehydes other than formaldehyde, self-condensation of the aldehyde can occur, leading to complex mixtures and reduced yield of the desired product. This is particularly prevalent with aliphatic aldehydes like propionaldehyde.[2]
Q3: How can I minimize the formation of the N-formyl or N-methyl side products?
A3: To minimize the formation of these over-alkylation/formylation byproducts, consider the following strategies:
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Stoichiometric Control: Carefully control the stoichiometry of the formaldehyde source. Use a slight excess, but avoid a large excess which can promote side reactions.
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Choice of Acid Catalyst: Use a non-reducing acid catalyst like hydrochloric acid or trifluoroacetic acid instead of formic acid.[2][3]
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Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times after the main product has formed, as this may favor the Eschweiler-Clarke reaction.
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Modified Pictet-Spengler: If using a modified procedure that involves formylation, be aware that the N-formyl derivative might be the intended intermediate, which can then be hydrolyzed to the desired secondary amine.[2]
Data Presentation
Table 1: Influence of Reaction Parameters on Pictet-Spengler Synthesis of this compound Hydrochloride
| Parameter | Condition 1 | Condition 2 | Yield (%) | Purity (%) | Reference |
| Formaldehyde Source | Polyoxymethylene | Paraformaldehyde | ~90 | >99 | [1] |
| Solvent | Dichloroethane | Dichloromethane | ~90 | >99 | [1] |
| Acid | HCl in DMF | HCl in Ethanol | High | High | [1][5] |
| Temperature | 40-70°C | 50-55°C | High | High | [1][5] |
| Water Removal | Dean-Stark | Not specified | ~90 | Not specified | [1] |
Note: The table is a summary of typical conditions reported in the literature. Yields and purities are highly dependent on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride [1]
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Reaction Setup: To a 1-liter reaction vessel equipped with a mechanical stirrer and a Dean-Stark apparatus, add 2-thienylethylamine (100 g) and dichloroethane (600 mL).
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Reagent Addition: Stir the mixture for 5 minutes and then add polyoxymethylene (26.4 g).
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Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. After approximately 4 hours, cool the reaction mixture to 30°C.
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Cyclization: Add a 6.6N solution of hydrochloric acid in dimethylformamide (133 mL) and heat the mixture to 70°C for 4 hours.
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Crystallization and Isolation: Cool the reaction to 15°C and stir for 8-10 hours to induce crystallization. Filter the resulting solid and wash it with cold dichloroethane.
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Drying: Dry the obtained solid in a vacuum oven at 30-40°C to yield this compound hydrochloride.
Protocol 2: Purification by Recrystallization [1]
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Dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
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Filter the purified crystals and wash with a small amount of cold isopropanol.
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Dry the crystals under vacuum.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound hydrochloride?
A1: The most frequently cited methods for the purification of this compound hydrochloride are crystallization and recrystallization.[1][2] Common solvent systems for these procedures include isopropanol (B130326) (i-PrOH) and mixtures involving dichloromethane.[1] High-performance liquid chromatography (HPLC) can also be employed for analysis and purification.[3]
Q2: What level of purity can I expect after recrystallization?
A2: With optimized protocols, a purity of 99% can be achieved for this compound hydrochloride after crystallization.[1][2]
Q3: What are some of the key raw materials used in the synthesis that could be sources of impurities?
A3: Key starting materials in the synthesis of this compound hydrochloride include 2-thienylethylamine and paraformaldehyde.[1][2] Impurities may arise from these starting materials or from side reactions during the synthesis.
Q4: Are there any specific safety precautions I should take when handling this compound derivatives?
A4: Yes, this compound has been classified as causing skin and serious eye irritation.[4] It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.
Problem 1: Low yield after crystallization/recrystallization.
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Q: I am getting a low yield of my purified product after crystallization. What are the possible causes and solutions?
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A: Low recovery can be due to several factors:
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Incomplete precipitation: The product may be too soluble in the chosen solvent system.
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Solution: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. One protocol suggests cooling to 15°C (±2°C) and stirring for 8-10 hours.[1] If the product is still too soluble, a different solvent or a solvent/anti-solvent system may be required.
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Excessive washing: Washing the filtered product with a solvent in which it has some solubility can lead to loss of material.
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Solution: Use a cold solvent for washing, and use the minimum amount necessary to remove impurities.[1]
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Premature filtration: Filtering the product before crystallization is complete will naturally result in a lower yield.
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Solution: Allow sufficient time for the crystallization process to complete. Stirring for extended periods (8-10 hours) at a reduced temperature can improve the yield.[1]
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-
Problem 2: Product "oils out" instead of crystallizing.
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Q: During my attempt to crystallize the product, it separated as an oil instead of forming solid crystals. What should I do?
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A: "Oiling out" typically occurs when the solution is supersaturated or when the cooling process is too rapid.
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Solution:
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Re-heat the solution until the oil redissolves completely.
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Allow the solution to cool much more slowly. You can do this by letting the flask cool to room temperature on the benchtop before transferring it to an ice bath.
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Adding a seed crystal of the pure compound can help to initiate crystallization.
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Scratching the inside of the flask with a glass rod at the solvent line can also provide a surface for crystals to nucleate.
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Problem 3: Persistent impurities after a single crystallization.
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Q: My product is still not pure enough after one crystallization. What steps can I take to improve the purity?
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A: If a single crystallization does not yield a product of the desired purity, a second recrystallization is often necessary.
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Solution:
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Dissolve the impure solid in a minimal amount of hot solvent.
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Allow the solution to cool slowly to form crystals.
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Filter the crystals and wash with a small amount of cold solvent.
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If impurities are still present, consider using a different solvent for the recrystallization. The choice of solvent can be critical for selectively precipitating the desired compound while leaving impurities in the solution. For instance, one method uses isopropanol for recrystallization.[1]
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Problem 4: Peak tailing in HPLC analysis.
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Q: When I analyze my purified this compound derivative by HPLC, I observe significant peak tailing. What is the cause and how can I fix it?
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A: Peak tailing for basic compounds like pyridine (B92270) derivatives is a common issue in reverse-phase chromatography.[5] It is often caused by strong interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column.[5]
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Solution:
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Adjust the mobile phase pH: Adding a small amount of an acidic modifier to the mobile phase, such as phosphoric acid or formic acid, can protonate the silanol groups and reduce their interaction with the basic analyte.[3][5]
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Use a different column: Consider using a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds.[3][5]
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Increase the ionic strength of the mobile phase: Adding a salt to the mobile phase can also help to mask the silanol groups and improve peak shape.
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Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 90% | [1] |
| Yield | 99% | [2] |
| Purity | 99% | [1] |
Experimental Protocols
Protocol 1: Crystallization of this compound Hydrochloride [1]
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Following the synthesis reaction, cool the reaction mixture to room temperature.
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Add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).
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Stir the reaction mixture for 4-6 hours at 70°C (±5°C).
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Cool the reaction to 15°C (±2°C) and continue stirring for 8-10 hours to promote crystallization.
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Filter the resulting solid product.
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Wash the filtered product with cold dichloromethane.
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Dry the material under vacuum at 30 to 40°C to obtain the purified product.
Protocol 2: Recrystallization of this compound Hydrochloride [1]
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Precipitate the crude compound by adding a 4M HCl solution in diethyl ether (to pH 1).
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Filter the solid and wash with cold diethyl ether (5 mL).
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Recrystallize the crude solid from isopropanol (~8 mL) to obtain the purified white crystalline solid.
Visualizations
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. guidechem.com [guidechem.com]
- 2. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 3. Separation of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Synthesis of Thienopyridines: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the multi-step synthesis of thienopyridines presents a series of challenges where yield optimization is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate common hurdles encountered during these complex synthetic pathways.
Troubleshooting Guide: Common Issues in Thienopyridine Synthesis
This guide addresses specific problems that can arise during the synthesis of thienopyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Initial Gewald Aminothiophene Synthesis
Question: My initial Gewald reaction to form the 2-aminothiophene precursor is resulting in a significantly lower yield than expected. What are the likely causes and how can I improve it?
Answer: The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, is a cornerstone for many thienopyridine syntheses. Low yields can often be attributed to several factors:
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Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, the use of a catalytic amount of triethylamine (B128534) in ethanol (B145695) is a common condition.[1] Ensure the reaction is heated appropriately, as reflux is often required to drive the reaction to completion.[1]
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Purity of Starting Materials: The presence of impurities in the active methylene (B1212753) nitrile, the carbonyl compound, or elemental sulfur can lead to side reactions and reduce the yield of the desired product.
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Inefficient Work-up and Purification: The product may be lost during extraction or recrystallization. It is crucial to optimize the purification process, for example, by recrystallizing from an appropriate solvent like ethanol to obtain a pure product.[1]
Troubleshooting Workflow for Low Yield in Gewald Reaction
Caption: Troubleshooting logic for improving Gewald reaction yield.
Issue 2: Inefficient Cyclization to Form the Pyridine (B92270) Ring
Question: I am struggling with the cyclization step to form the pyridine ring onto the thiophene (B33073) core, leading to a mixture of products and low yield of the desired thienopyridine. What can I do?
Answer: The annulation of the pyridine ring is a critical step that can be influenced by various factors. Here are some common issues and their solutions:
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Incorrect Choice of Reagents and Conditions: The cyclization can be sensitive to the reagents used. For instance, reacting a 2-aminothiophene derivative with active methylene reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326) often requires a specific catalyst and solvent system, such as triethylamine in ethanol, under reflux.[1]
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Side Reactions: Competing side reactions can significantly reduce the yield. Careful control of the reaction temperature and addition rate of reagents can help minimize the formation of byproducts.
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Steric Hindrance: Bulky substituents on the thiophene ring or the cyclizing agent can hinder the reaction. In such cases, exploring alternative synthetic routes or using more reactive reagents might be necessary.
Experimental Protocol: A General Procedure for Pyridine Ring Annulation
A common method for constructing the pyridine ring involves the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with an active methylene compound.
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Dissolve the 2-aminothiophene derivative (1 equivalent) in absolute ethanol.
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Add the active methylene reagent (e.g., ethyl cyanoacetate, 1.1 equivalents) and a catalytic amount of triethylamine.
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Reflux the reaction mixture for a specified time (e.g., 9 hours), monitoring the progress by TLC.[1]
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thienopyridine product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to achieve a high overall yield in a multi-step thienopyridine synthesis?
A1: Achieving a high overall yield requires careful optimization of each step. A recently developed five-step synthesis of Ticlopidine, a potent anti-platelet drug, achieved a 60% overall yield by focusing on operationally simple and environmentally acceptable steps with short reaction times and readily available, inexpensive reagents.[2][3] This approach highlights the importance of designing an efficient synthetic route from the outset.
Q2: How can I improve the scalability of my thienopyridine synthesis for potential large-scale production?
A2: Scalability is a crucial consideration in drug development. A scalable approach for the synthesis of Ticlopidine was developed with an overall yield of 62% for a key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3][4] Key features of this scalable protocol include simple work-up procedures and the use of readily available reagents, making it suitable for large-scale synthesis.[2][3]
Q3: Are there any specific purification techniques that are particularly effective for thienopyridine intermediates?
A3: Purification of intermediates is critical for the success of subsequent steps. Column chromatography is a common and effective method. For example, in the synthesis of thieno[2,3-d]pyrimidine (B153573) analogs, silica (B1680970) gel column chromatography with a hexane:ethyl acetate (B1210297) eluent system was used to purify the crude product.[5] Recrystallization from appropriate solvents like ethanol or dioxane is also a widely used and effective technique for obtaining pure crystalline products.[1]
Data Summary
The following tables summarize quantitative data on reaction conditions and yields for key steps in thienopyridine synthesis, extracted from various studies.
Table 1: Comparison of Reaction Conditions for Pyridine Ring Annulation
| Starting Material | Reagent | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 2,4-diamino-thiophene-3-carbonitriles | Ethyl cyanoacetate | Ethanol | Triethylamine | 9 h | - | [1] |
| 2,4-diamino-thiophene-3-carbonitriles | Malononitrile | Ethanol | Triethylamine | 9 h | - | [1] |
| 2,4-diamino-thiophene-3-carbonitriles | Ethyl acetoacetate | Ethanol | Triethylamine | 9 h | - | [1] |
Note: Specific yield percentages were not provided in the source for these particular reactions, but the context suggests successful synthesis.
Table 2: Overall Yields of Multi-Step Thienopyridine Syntheses
| Target Compound | Number of Steps | Overall Yield (%) | Key Features | Reference |
| Ticlopidine | 5 | 60 | Operationally simple, environmentally acceptable, short reaction times. | [2][3] |
| This compound | 4 | 62 | Scalable, simple work-up procedures. | [3][4] |
Visualizing Synthetic Pathways
The following diagram illustrates a general workflow for a multi-step thienopyridine synthesis, highlighting key stages where yield optimization is critical.
General Synthetic Workflow for Thienopyridines
Caption: A generalized workflow for multi-step thienopyridine synthesis.
References
- 1. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Unexpected experimental results or observations may be attributable to the degradation of this compound hydrochloride. This guide provides a systematic approach to identifying and mitigating potential stability issues.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, dark place at room temperature.[1]
Q2: I need to prepare a stock solution. How should I store it and for how long?
A2: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep solutions at -20°C for up to one month or at -80°C for up to six months.[2] Always seal the storage vessel tightly and protect it from light.[2]
Q3: I see some discoloration in my solid compound. What could be the cause?
A3: Discoloration may indicate degradation. This could be due to exposure to light, moisture, or incompatible substances. It is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.
Q4: My reaction yield is lower than expected. Could the stability of this compound hydrochloride be a factor?
A4: Yes, degradation of the starting material can lead to lower yields. The thienopyridine scaffold is known to be susceptible to oxidation.[3][4][5] If your reaction involves oxidizing agents or is run under conditions that might promote oxidation, this could be a contributing factor.
Q5: What are the likely degradation pathways for this compound?
A5: Based on studies of related thienopyridine compounds, potential degradation pathways include oxidation of the nitrogen or the thiophene (B33073) ring.[3][4][5] This can lead to the formation of N-oxides, hydroxylated species, or endo-iminium ions.[3][4] In the presence of chloride ions, chlorination of the thiophene ring has also been observed under oxidative conditions.[3][4]
DOT Script for Potential Degradation Pathway
Caption: Potential oxidative degradation pathways.
Data Summary
| Parameter | Condition | Recommendation | Duration | Reference |
| Solid Storage | Room Temperature | Keep in a dark, dry place. | Long-term | [1] |
| Solution Storage | -20°C | Aliquot to avoid freeze-thaw cycles. Protect from moisture and light. | Up to 1 month | [2] |
| Solution Storage | -80°C | Aliquot to avoid freeze-thaw cycles. Protect from moisture and light. | Up to 6 months | [2] |
| Incompatibilities | --- | Strong oxidizing agents. | --- | [6] |
Experimental Protocols
Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound hydrochloride.
1. Objective: To determine the purity of this compound hydrochloride and identify the presence of degradation products over time under specific storage conditions.
2. Materials:
-
This compound hydrochloride
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
For the initial time point (T=0), dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Store the stock solution under the desired test conditions (e.g., refrigerated, room temperature, elevated temperature).
4. HPLC Method (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the T=0 sample and record the chromatogram.
-
At subsequent time points (e.g., 24 hours, 7 days, 1 month), prepare a sample from the stored stock solution in the same manner as the T=0 sample.
-
Inject the aged samples and record the chromatograms.
6. Data Analysis:
-
Compare the chromatograms from the different time points.
-
Calculate the peak area of the parent compound and any new peaks that appear.
-
Determine the percentage of the parent compound remaining at each time point relative to T=0.
-
The appearance of new peaks suggests the formation of degradation products. For identification of these products, LC-MS analysis would be required.
References
- 1. 28783-41-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: Synthesis of Thienopyridine Analogues
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the synthesis of thienopyridine analogues. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Gewald Reaction for Thiophene (B33073) Ring Formation
The Gewald reaction is a cornerstone for synthesizing the 2-aminothiophene core of many thienopyridine analogues.[1][2][3] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]
Question: I am getting a low yield of my desired 2-aminothiophene product. What are the potential causes and how can I improve it?
Answer:
Low yields in the Gewald reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products.
-
Solution: Experiment with a temperature range, for example, starting from room temperature up to the reflux temperature of the solvent (e.g., ethanol (B145695), DMF), to find the optimal condition for your specific substrates.[4]
-
-
Incorrect Base or Base Concentration: The choice and amount of base are crucial for the initial Knoevenagel condensation.[2][5]
-
Solution: Common bases include morpholine, triethylamine (B128534), or sodium ethoxide.[4][6] Titrate the amount of base used; an excess can sometimes lead to unwanted side reactions.
-
-
Poor Quality of Sulfur: The reactivity of elemental sulfur can vary.
-
Solution: Ensure you are using finely powdered, high-purity sulfur.
-
-
Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Microwave irradiation has been shown to reduce reaction times and improve yields in some cases.[2]
-
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the α-cyanoester is a critical step.[5]
-
Solution: Ensure anhydrous conditions if your base is sensitive to moisture. Consider pre-forming the Knoevenagel adduct before adding sulfur.
-
Question: I am observing the formation of significant side products. How can I identify and minimize them?
Answer:
Side product formation is a common issue. The primary side products often arise from dimerization or alternative reaction pathways of the intermediates.[1]
Common Side Products and Mitigation Strategies:
-
Dimerization of the Cyanoester: This can occur under strongly basic conditions.
-
Solution: Reduce the concentration of the base or switch to a milder base.
-
-
Formation of Polysulfides: These can form and may not fully convert to the desired thiophene.[5]
-
Solution: Careful control of reaction temperature and stoichiometry can help. Ensure adequate stirring to maintain a homogenous mixture.
-
-
Incomplete Cyclization: The intermediate may not fully cyclize to form the thiophene ring.[5]
-
Solution: Increasing the reaction temperature or extending the reaction time might drive the cyclization to completion.
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling for Thienopyridine Functionalization
Palladium-catalyzed cross-coupling reactions are frequently used to introduce substituents onto the thienopyridine core.[7] Common examples include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Question: My palladium-catalyzed cross-coupling reaction is not proceeding, or the yield is very low. What should I check?
Answer:
Failure of a cross-coupling reaction is often related to the catalyst's activity, the integrity of the reactants, or the reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivation: The Pd(0) active species can be sensitive to oxidation.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. The choice of ligand is critical; bulky, electron-rich phosphine (B1218219) ligands can protect the palladium center and facilitate the catalytic cycle.[7]
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the catalyst and promoting oxidative addition and reductive elimination.[7]
-
Solution: Screen different ligands. For example, biaryl phosphine ligands like SPhos or XPhos are often effective for challenging couplings.[8]
-
-
Base Compatibility: The choice of base is critical and substrate-dependent.
-
Solution: Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly affect the reaction outcome.
-
-
Substrate Purity: Impurities in the starting materials, especially the organometallic reagent, can poison the catalyst.
-
Solution: Ensure the purity of your thienopyridine halide and your coupling partner (e.g., boronic acid).
-
-
Solvent Choice: The solvent affects the solubility of the reactants and the stability of the catalytic species.
-
Solution: Common solvents include dioxane, toluene, or DMF. A solvent screen may be necessary to find the optimal one for your system.
-
Frequently Asked Questions (FAQs)
Q1: How can I improve the solubility of my thienopyridine analogue during synthesis and purification? A1: Poor solubility is a known issue with some thienopyrimidine series.[6] During synthesis, using a co-solvent system might help. For purification, consider using a solvent system with a small amount of a more polar solvent in your column chromatography, or explore reverse-phase chromatography if the compound is sufficiently polar.
Q2: What are the best practices for purifying thienopyridine analogues? A2: Purification typically involves column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of your compound. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is a good starting point. Recrystallization can also be an effective method for obtaining highly pure material.[9]
Q3: Are there any specific safety precautions I should take when working with reagents for thienopyridine synthesis? A3: Standard laboratory safety procedures should always be followed. When working with palladium catalysts, be aware that some can be pyrophoric. Handle phosphine ligands in a well-ventilated fume hood as they can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Quantitative Data
Table 1: Example Reaction Conditions for Thienopyrimidine Synthesis [6]
| Step | Reagents and Conditions | Yield |
| (i) | Sulfur, Morpholine, Ethanol, 70°C, Microwave, 20 min | 90% |
| (ii) | Formamide, reflux, 18 h | 80% |
| (iii) | POCl₃, N,N-dimethylaniline, reflux, 14 h | 90% |
| (iv) | Amine, Ethanol, 150°C, Microwave, 1 h | 80-93% |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis of a 2-Aminothiophene [9]
-
To a solution of the starting ketone/aldehyde (1.0 eq) and the α-cyanoester (1.0 eq) in absolute ethanol, add a catalytic amount of a suitable base (e.g., triethylamine or morpholine).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.[9]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or dioxane) or by column chromatography.[9]
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
In a reaction vessel, combine the halo-thienopyridine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common side reactions in the Gewald synthesis.
Caption: Palladium cross-coupling catalytic cycle.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding byproduct formation in the synthesis of clopidogrel intermediate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of the key clopidogrel (B1663587) intermediate, racemic α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetonitrile and its subsequent conversion to the methyl ester.
Troubleshooting Guides and FAQs
Issue 1: Formation of Amide Impurity
Q1: During the conversion of the nitrile intermediate to the racemic clopidogrel methyl ester, I am observing a significant amount of the corresponding amide byproduct. What are the likely causes and how can this be prevented?
A1: The formation of the amide impurity, (±)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5(4H)-yl)acetamide, is a common issue arising from the partial hydrolysis of the nitrile group. This is often exacerbated by harsh reaction conditions.
Likely Causes:
-
Prolonged reaction times or excessive temperature during acid-catalyzed esterification.
-
High concentration of water in the reaction mixture.
-
Strongly acidic conditions that favor nitrile hydrolysis.
Recommended Solutions:
-
Strictly control reaction temperature and time. Milder conditions are preferable.
-
Use anhydrous solvents and reagents to minimize the presence of water.
-
Employ a two-stage conversion: First, convert the nitrile to the corresponding amide under controlled conditions, and then proceed with esterification. An improved one-pot synthesis involves the in situ conversion of the nitrile to the amide, followed by esterification, which has been shown to yield the final product with high purity.
-
Alternative reagents: Consider using dimethyl sulfate (B86663) in methanol (B129727) with sulfuric acid for the esterification, as this has been reported to provide good yields of the methyl ester with minimal amide formation.
Q2: Can you provide a comparison of reaction conditions for the esterification step that minimizes amide formation?
A2: Yes, the choice of reagents and conditions for the esterification of the amide intermediate is critical. Below is a comparison of different methods:
| Method | Reagents | Temperature (°C) | Time (h) | Yield of Methyl Ester (%) | Purity (%) | Reference |
| A | Methanol, Sulfuric Acid, Dimethyl Sulfate | 70 | 35 | 67 | >98.7 | |
| B | Methanol, Hydrochloric Acid | Reflux | 24 | Lower | Lower | [1] |
As indicated, the use of dimethyl sulfate provides a higher yield and purity of the desired methyl ester, suggesting better control over byproduct formation.
Issue 2: Presence of the Undesired R-enantiomer
Q3: My final product contains a significant amount of the undesired R-enantiomer of clopidogrel. How can I improve the stereoselectivity of my synthesis or effectively remove the R-enantiomer?
A3: The presence of the R-enantiomer is a fundamental challenge as many synthetic routes produce a racemic mixture. The primary strategy is not to prevent its formation entirely but to efficiently resolve the enantiomers.
Recommended Solutions:
-
Chiral Resolution: The most common and effective method is the resolution of the racemic clopidogrel base using a chiral resolving agent. L-(-)-camphorsulfonic acid is widely used for this purpose, as it selectively crystallizes with the desired S-(+)-enantiomer.
-
Racemization of the R-enantiomer: To improve the overall yield, the undesired R-enantiomer can be racemized back to the racemic mixture and recycled. This is typically achieved by treating the R-enantiomer with a base.
-
Asymmetric Synthesis: While more complex, asymmetric synthesis routes that employ chiral catalysts or auxiliaries can directly produce an enantiomerically enriched product, reducing the burden of resolution.
Q4: Can you provide a protocol for the chiral resolution of racemic clopidogrel?
A4: The following is a general protocol for the resolution of racemic clopidogrel using L-(-)-camphorsulfonic acid.
Experimental Protocol: Chiral Resolution of Racemic Clopidogrel
Materials:
-
Racemic clopidogrel base
-
L-(-)-camphorsulfonic acid
-
Acetone
-
Sodium bicarbonate solution (aqueous)
Procedure:
-
Dissolve the racemic clopidogrel base in acetone.
-
To this solution, add a solution of L-(-)-camphorsulfonic acid in acetone.
-
Stir the mixture at room temperature to allow for the selective precipitation of the (S)-(+)-clopidogrel-L-camphorsulfonate salt.
-
Filter the precipitate and wash with cold acetone.
-
To isolate the free base of (S)-(+)-clopidogrel, suspend the salt in a mixture of dichloromethane and water, and basify with a sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and evaporate the solvent to obtain the enantiomerically pure (S)-(+)-clopidogrel base.
Issue 3: Formation of Dialkylated Amine Impurities
Q5: I have identified a dialkylated amine impurity in my product. What is the likely source of this impurity, and how can I prevent its formation?
A5: The formation of a dialkylated amine impurity can occur during the alkylation step of the synthesis.[2]
Likely Cause:
-
Competitive di-substitution: The secondary amine of the thienopyridine ring can react with a second molecule of the alkylating agent, leading to the formation of a dialkylated byproduct.
Recommended Solutions:
-
Control of Stoichiometry: Use a precise stoichiometric amount of the alkylating agent to minimize the chance of double alkylation.
-
Reaction Conditions: Lowering the reaction temperature and using a less reactive alkylating agent can also help to control the reaction and reduce the formation of this byproduct.
-
Choice of Base: The choice of base can be crucial. Weaker inorganic bases may be preferable to stronger bases to avoid promoting side reactions.[2]
Summary of Key Byproducts and Prevention Strategies
| Byproduct | Formation Stage | Key Causes | Prevention Strategies |
| Amide Impurity | Nitrile to Ester Conversion | Harsh hydrolysis conditions (high temp, water) | Controlled temperature and time, anhydrous conditions, one-pot synthesis |
| R-enantiomer | Present in Racemic Mixture | Non-stereoselective synthesis | Chiral resolution with L-(-)-camphorsulfonic acid, racemization and recycling of R-enantiomer |
| Dialkylated Amine | Alkylation Step | Excess alkylating agent, harsh conditions | Precise stoichiometry, controlled temperature, optimized base selection[2] |
| Carboxylic Acid (Impurity A) | Hydrolysis Steps | Complete hydrolysis of nitrile/ester | Milder hydrolysis conditions, controlled reaction time |
| Positional Isomer (Impurity B) | Cyclization Step | Lack of regioselectivity | Optimized cyclization conditions, purification by chromatography |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathway to (S)-(+)-Clopidogrel with key byproduct formation routes.
Diagram 2: Troubleshooting Logic for Amide Impurity
Caption: Troubleshooting workflow for addressing high levels of amide impurity.
References
Technical Support Center: Enantioselective Synthesis of Substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the enantioselective synthesis of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines. The information is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines?
A1: The most prevalent method is the Pictet-Spengler reaction, which involves the condensation of a β-(thienyl)ethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] For enantioselectivity, chiral Brønsted acids or thiourea-based organocatalysts are frequently employed to induce asymmetry.[3][4]
Q2: I am observing low enantioselectivity in my Pictet-Spengler reaction. What are the potential causes?
A2: Low enantioselectivity can stem from several factors:
-
Catalyst Purity and Activity: The chiral catalyst may be impure, degraded, or inhibited. It is crucial to use a freshly prepared or properly stored catalyst. Catalyst inhibition by the basic product can also occur.[3]
-
Reaction Conditions: Temperature, solvent, and concentration play a critical role. For instance, kinetically controlled reactions at lower temperatures often favor the formation of one diastereomer.[1]
-
Substrate Effects: The electronic properties of the thiophene (B33073) ring and the nature of the aldehyde can influence the stereochemical outcome. Electron-rich thiophene rings generally lead to higher yields under milder conditions.[1]
-
Water Content: The presence of water can hydrolyze the intermediate iminium ion and interfere with the catalyst's effectiveness. Rigorously dry conditions are recommended.
Q3: What are common side products in the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines?
A3: Potential side products include:
-
Unreacted starting materials.
-
The intermediate imine if cyclization is incomplete.
-
Over-oxidation or aromatization of the desired product, especially during workup or purification.
-
In some cases, competitive aldol (B89426) pathways can occur, particularly with aliphatic aldehydes.[4]
Q4: Are there specific purification strategies for chiral 4,5,6,7-tetrahydrothieno[3,2-c]pyridines?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. For enantiomeric separation and analysis, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. It is also possible to form diastereomeric salts with a chiral acid to facilitate separation by crystallization.
Q5: Can aliphatic aldehydes be used in the enantioselective Pictet-Spengler reaction to synthesize 4,5,6,7-tetrahydrothieno[3,2-c]pyridines?
A5: While aromatic aldehydes are more commonly used and often give better results, aliphatic aldehydes can be employed. However, they may require different reaction conditions and can sometimes lead to lower yields and enantioselectivities.[5]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or purify the existing one. Ensure proper storage conditions (e.g., inert atmosphere, low temperature). |
| Poor Quality Starting Materials | Purify the β-(thienyl)ethylamine and aldehyde before use. Ensure the absence of impurities that could poison the catalyst. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require sub-zero temperatures to proceed selectively, while others may need gentle heating. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent are crucial. Screen a range of aprotic solvents of varying polarities. |
| Insufficient Acid Co-catalyst | For some catalyst systems, a weak Brønsted acid co-catalyst is necessary to promote the reaction.[3][6] |
Problem 2: Low Enantioselectivity
| Possible Cause | Suggested Solution |
| Racemic Background Reaction | The uncatalyzed reaction may be competing with the enantioselective pathway. Lowering the reaction temperature can help suppress the background reaction. |
| Catalyst Inhibition | The product, being a Lewis base, can inhibit the catalyst.[3] Using a higher catalyst loading or a catalyst less prone to product inhibition may be beneficial. |
| Presence of Water | Ensure rigorously anhydrous conditions by using freshly dried solvents and reagents and performing the reaction under an inert atmosphere. |
| Incorrect Catalyst Choice | The choice of chiral catalyst is substrate-dependent. It may be necessary to screen a library of catalysts to find the optimal one for your specific substrate combination. |
Problem 3: Complex Product Mixture/Side Product Formation
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material or Product | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure a thorough inert atmosphere to prevent oxidation. |
| Iminium Ion Instability | The intermediate iminium ion may be undergoing side reactions. Adjusting the acidity of the medium can help stabilize the iminium ion for the desired cyclization. |
| Competitive Reaction Pathways | For aliphatic aldehydes, aldol side reactions can be competitive.[4] Using a pre-formed imine may circumvent this issue. |
Experimental Protocols
General Procedure for the Enantioselective Pictet-Spengler Reaction
This protocol is a generalized procedure based on common practices for thiourea-catalyzed Pictet-Spengler reactions.
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea (B124793) catalyst (5-10 mol%).
-
Addition of Reagents: Add the β-(thienyl)ethylamine (1.0 equivalent) and the aldehyde (1.1-1.2 equivalents) in a dry, aprotic solvent (e.g., toluene, dichloromethane).
-
Co-catalyst (if applicable): If the catalytic system requires it, add a weak Brønsted acid co-catalyst such as benzoic acid (10-20 mol%).[3][6]
-
Reaction: Stir the reaction mixture at the optimized temperature (ranging from -78 °C to room temperature) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Quantitative Data Summary
| Catalyst | Substrate (Aldehyde) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral Thiourea | p-Chlorobenzaldehyde | Toluene | RT | 54 | 88 | [4] |
| Chiral Thiourea | Isobutyraldehyde | Toluene | RT | 60 (conversion) | 88 | [4] |
| Gold-based catalyst | Various aromatic aldehydes | Dichloromethane | RT | up to 95 | up to 87 | [5] |
| Gold-based catalyst | 3-Phenylpropanal | Dichloromethane | RT | 18 | 50 | [5] |
Visualizations
Caption: General experimental workflow for the enantioselective synthesis.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pages.jh.edu [pages.jh.edu]
Technical Support Center: Managing Off-Target Effects of Thienopyridine-Based Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with thienopyridine-based drugs like clopidogrel (B1663587), prasugrel, and ticlopidine.
Troubleshooting Guides
This section is designed to help you navigate common experimental challenges.
Issue 1: High Inter-Individual Variability in Drug Response in vitro
Question: We are observing significant variability in platelet aggregation inhibition when testing the same thienopyridine compound on platelets from different donors. What could be the cause, and how can we troubleshoot this?
Answer:
High inter-individual variability is a known challenge with thienopyridine prodrugs, primarily due to genetic factors influencing their metabolic activation. Here’s a systematic approach to address this:
-
Potential Cause 1: Genetic Polymorphisms in Cytochrome P450 Enzymes. Thienopyridines like clopidogrel are prodrugs that require bioactivation by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2C19.[1] Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes:
-
Extensive Metabolizers (EMs): Normal enzyme activity.
-
Intermediate Metabolizers (IMs): Reduced enzyme activity.
-
Poor Metabolizers (PMs): Significantly reduced or no enzyme activity.[2] Carriers of nonfunctional CYP2C19 alleles (*2 or *3) will have a reduced capacity to metabolize clopidogrel to its active metabolite, leading to diminished antiplatelet effects.[1][3]
-
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype donor samples for common CYP2C19 loss-of-function alleles. This will allow you to stratify your data and understand if variability correlates with genotype.
-
Use of Active Metabolites: For in vitro studies, consider using the active thiol metabolite of the thienopyridine directly. This bypasses the need for metabolic activation and can help determine if the variability is solely due to metabolism.
-
Alternative Drugs: In comparative studies, include newer generation thienopyridines like prasugrel, which is less dependent on CYP2C19 for its activation, or ticagrelor (B1683153), which is not a prodrug and does not require metabolic activation.[4]
-
Issue 2: Unexpectedly High Bleeding Risk in Animal Models
Question: Our in vivo experiments with a novel thienopyridine show a higher-than-expected bleeding phenotype that doesn't seem to correlate solely with on-target P2Y12 inhibition. What could be the underlying mechanism?
Answer:
While the primary mechanism of thienopyridines is the inhibition of the platelet P2Y12 receptor, off-target effects can contribute to bleeding risk.
-
Potential Cause: P2Y12-Independent Off-Target Effects. Some thienopyridines may have direct effects on the vessel wall that contribute to bleeding.[5] For example, studies have suggested that some off-target effects might be related to the inhibition of vascular tone.[5]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a careful dose-response study for both antiplatelet efficacy and bleeding time. This can help determine the therapeutic index of your compound.
-
Vascular Function Assays: Investigate the effect of your compound on vascular smooth muscle cell contraction and endothelial function in vitro to explore potential off-target vascular effects.
-
Comparative Studies: Compare the bleeding phenotype of your compound with that of known P2Y12 inhibitors like clopidogrel and prasugrel, as well as reversible P2Y12 antagonists. This can help dissect the contribution of irreversible P2Y12 inhibition versus other potential off-target mechanisms.
-
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Question: Our thienopyridine candidate shows high potency in in vitro platelet aggregation assays, but its efficacy is significantly lower in our animal models of thrombosis. What are the possible reasons for this discrepancy?
Answer:
This is a common challenge in drug development and often points to issues with the drug's pharmacokinetic or metabolic profile.
-
Potential Cause 1: Inefficient Metabolic Activation. As prodrugs, the in vivo efficacy of thienopyridines is dependent on their conversion to an active metabolite.[4] Inefficient absorption or metabolism can lead to low circulating levels of the active compound.
-
Potential Cause 2: Drug-Drug Interactions. Co-administration of other drugs can affect the metabolism of thienopyridines. For example, proton pump inhibitors can reduce the antiplatelet effect of clopidogrel.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for thienopyridine-based drugs?
A1: Thienopyridines, such as clopidogrel and prasugrel, are antiplatelet agents that act as P2Y12 receptor antagonists.[4] They are prodrugs that are metabolized in the liver to an active thiol metabolite.[4] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and subsequently inhibiting platelet activation and aggregation.[6]
Caption: On-target mechanism of thienopyridine drugs.
Q2: What are the most common off-target effects of thienopyridines that I should be aware of in my research?
A2: The most significant off-target effect is an increased risk of bleeding, which can sometimes be disproportionate to the level of P2Y12 inhibition.[5][7] Other potential off-target effects that have been investigated include influences on inflammation and vascular function.[5] Ticagrelor, a non-thienopyridine P2Y12 inhibitor often compared to thienopyridines, has a known off-target effect of inhibiting adenosine reuptake via the equilibrative nucleoside transporter 1 (ENT1).[8][9]
Q3: How can I identify novel off-target proteins of my thienopyridine compound?
A3: A chemical proteomics approach is a powerful method for unbiased, proteome-wide identification of off-target proteins.[10][11] This typically involves synthesizing a probe molecule based on your compound of interest that can be used to enrich and identify binding partners from cell lysates using mass spectrometry.
Caption: Workflow for identifying off-target proteins.
Q4: Are there established protocols for assessing the on-target activity of thienopyridines in vitro?
A4: Yes, the most common method is the Light Transmission Aggregometry (LTA) assay. This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. The inhibitory effect of the thienopyridine compound can be quantified by measuring the reduction in aggregation compared to a vehicle control.
Quantitative Data Summary
Table 1: Impact of CYP2C19 Genotype on Clopidogrel Active Metabolite Pharmacokinetics
| CYP2C19 Metabolizer Status | Number of Loss-of-Function Alleles | Relative Cmax of Active Metabolite (vs. Wild Type) | Relative AUC of Active Metabolite (vs. Wild Type) |
| Extensive Metabolizers (EM) | 0 | 100% | 100% |
| Intermediate Metabolizers (IM) | 1 | ~67% | ~71% |
| Poor Metabolizers (PM) | 2 | ~61% | ~57% |
Data compiled from studies on the impact of CYP2C19 polymorphisms on clopidogrel metabolism.[12] Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Off-Target Activity of Ticagrelor on Adenosine Reuptake
| Parameter | Value | Reference |
| IC50 for ENT1 Inhibition | 100–260 nmol/L | [8] |
| Ki for ENT1 | 41 nmol/L | [13] |
| Ki for Adenosine A3 Receptor | 190 nmol/L | [14] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; ENT1: Equilibrative nucleoside transporter 1.
Table 3: Comparative Bleeding Risk with Prasugrel vs. Clopidogrel
| Database | Type of Hemorrhage | Unadjusted Reporting Odds Ratio (95% CI) | Adjusted Reporting Odds Ratio (95% CI) |
| JADER | Total | 2.91 (2.41-3.52) | 2.42 (1.97-2.96) |
| Intracranial | 2.58 (1.99-3.33) | 2.45 (1.85-3.24) | |
| Gastrointestinal | 2.25 (1.76-2.87) | 2.27 (1.73-2.97) | |
| FAERS | Total | 1.72 (1.63-1.82) | 2.21 (2.09-2.34) |
| Intracranial | 1.18 (1.06-1.30) | 1.21 (1.09-1.33) | |
| Gastrointestinal | 1.09 (1.00-1.18) | 1.41 (1.29-1.54) |
Data from a retrospective study using adverse drug event reporting databases.[4] JADER: Japanese Adverse Drug Event Report; FAERS: FDA Adverse Event Reporting System.
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) for Thienopyridine Inhibition
Objective: To assess the in vitro efficacy of a thienopyridine compound in inhibiting ADP-induced platelet aggregation.
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% sodium citrate (B86180) anticoagulant tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Thienopyridine compound stock solution (in an appropriate solvent, e.g., DMSO).
-
Adenosine diphosphate (ADP) solution.
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
Methodology:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.[15]
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[15]
-
Allow PRP to rest at room temperature for at least 30 minutes before use.[16]
-
-
Instrument Setup and Calibration:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.[16]
-
-
Inhibition Assay:
-
Pipette PRP into cuvettes with stir bars.
-
Add the thienopyridine compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
-
Add ADP to induce platelet aggregation (a final concentration that induces submaximal aggregation is recommended for inhibition studies).
-
Record the aggregation for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of the thienopyridine compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: Proteomics-Based Identification of Off-Target Proteins
Objective: To identify the protein binding partners of a thienopyridine compound in an unbiased manner.
Materials:
-
Thienopyridine-based chemical probe (e.g., with an alkyne or photo-affinity handle).
-
Cell line of interest.
-
Cell lysis buffer.
-
Affinity resin (e.g., streptavidin beads if using a biotinylated probe).
-
Protease (e.g., trypsin).
-
Reagents for protein reduction, alkylation, and digestion.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Methodology:
-
Probe Synthesis and Validation:
-
Synthesize a chemical probe based on the thienopyridine scaffold, incorporating a reactive handle for enrichment.
-
Validate that the probe retains its on-target activity.
-
-
Cell Treatment and Lysis:
-
Treat the chosen cell line with the chemical probe or a vehicle control.
-
Lyse the cells to release proteins.
-
-
Protein Enrichment:
-
Incubate the cell lysate with the affinity resin to capture the probe-bound proteins.
-
Wash the resin extensively to remove non-specific binders.
-
-
On-Bead Digestion:
-
Perform reduction, alkylation, and tryptic digestion of the captured proteins directly on the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Use label-free or label-based quantification to determine which proteins are significantly enriched in the probe-treated sample compared to the control.
-
-
Target Validation:
-
Validate potential off-targets using orthogonal methods, such as Western blotting or cellular thermal shift assays (CETSA).[11]
-
References
- 1. Impacts of CYP2C19 genetic polymorphisms on bioavailability and effect on platelet adhesion of vicagrel, a novel thienopyridine P2Y12 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the CYP2C19 Gene Polymorphism on Clopidogrel Personalized Drug Regimen and the Clinical Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Comparison of Hemorrhagic Risk between Prasugrel and Clopidogrel: a Retrospective Study using Adverse Drug Event Reporting Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ticagrelor Does Not Inhibit Adenosine Transport at Relevant Concentrations: A Randomized Cross-Over Study in Healthy Subjects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of the effects of ticagrelor on adenosine concentration and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of the adenosine pharmacology of ticagrelor reveals therapeutically relevant inhibition of equilibrative nucleoside transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Drug-Drug Interactions of Thienopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the drug-drug interactions (DDIs) of thienopyridine derivatives like clopidogrel (B1663587) and prasugrel (B1678051).
Section 1: Metabolic Activation & Interaction Pathways
Thienopyridines such as clopidogrel and prasugrel are prodrugs that require metabolic activation by cytochrome P450 (CYP) enzymes to exert their antiplatelet effects.[1][2] Understanding this activation pathway is critical for designing and interpreting DDI studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary CYP enzymes involved in the activation of clopidogrel, and how does this create potential for DDIs?
A1: Clopidogrel undergoes a two-step oxidative process to form its active metabolite.[3] The enzyme CYP2C19 is crucial for both steps and is a primary source of DDIs.[4][5] Other enzymes like CYP3A4, CYP2B6, and CYP2C9 also contribute.[5] Co-administration of drugs that inhibit or induce these enzymes can significantly alter the plasma concentration of clopidogrel's active metabolite, affecting its antiplatelet activity.[1][6] For instance, strong CYP2C19 inhibitors like the proton pump inhibitors (PPIs) omeprazole (B731) and esomeprazole (B1671258) can reduce the conversion of clopidogrel to its active form, diminishing its efficacy.[4]
Q2: How does the metabolic activation of prasugrel differ from clopidogrel, and what is the implication for DDI studies?
A2: Prasugrel's activation is more efficient. It is first hydrolyzed by esterases to an intermediate thiolactone, which is then oxidized by CYPs (mainly CYP3A4 and CYP2B6) to its active metabolite.[3][7][8] This pathway is less dependent on CYP2C19, making prasugrel less susceptible to interactions with CYP2C19 inhibitors compared to clopidogrel.[3][5] This results in a more predictable and potent antiplatelet response.[9]
Q3: My in vitro experiment shows a DDI with clopidogrel, but clinical data is conflicting. Why the discrepancy?
A3: This is a common challenge, particularly with the clopidogrel-PPI interaction.[10] While in vitro assays and pharmacodynamic studies often show a significant interaction (e.g., reduced platelet inhibition), large-scale clinical outcome trials have produced conflicting results, with some showing no significant increase in adverse cardiovascular events.[10][11] This discrepancy can arise from several factors:
-
Confounding Variables in Clinical Studies: Observational studies may be biased; for example, patients prescribed PPIs might be inherently at a higher risk for cardiovascular events.[12]
-
Surrogate vs. Hard Endpoints: In vitro assays measure surrogate endpoints like platelet aggregation, which may not always translate directly to clinical outcomes like myocardial infarction or stroke.[6]
-
Biological Redundancy: The complexity of the coagulation cascade in vivo may compensate for the reduced activity of one pathway.
Visualization: Clopidogrel Metabolic Pathway and DDI
Caption: Metabolic activation of clopidogrel and points of potential drug-drug interactions.
Section 2: Pharmacodynamic (PD) Assay Troubleshooting
Assessing the pharmacodynamic effects of thienopyridines and their interactions often involves specialized platelet function tests. Variability in these assays is a common challenge.
Frequently Asked Questions (FAQs)
Q1: My VASP phosphorylation assay results show high variability between samples. What are the common causes?
A1: The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a specific method to measure P2Y12 receptor inhibition.[13][14] High variability can stem from pre-analytical and analytical issues:
-
Sample Handling: Platelets are sensitive. Avoid vigorous shaking or temperature shocks during blood collection and transport, as this can activate them.[15] Samples should be processed within a specified timeframe (e.g., up to 48 hours at room temperature) to maintain integrity.[15]
-
Reagent Stability: Ensure proper storage and handling of reagents, especially prostaglandin (B15479496) E1 (PGE1) and adenosine (B11128) diphosphate (B83284) (ADP) solutions. Reconstituted reagents have limited stability.[15]
-
Instrument Settings: Inconsistent flow cytometer settings (gating, voltage) can lead to measurement errors. Use standardized protocols and quality controls.
-
Underlying Patient Factors: Diurnal variation in platelet reactivity has been observed, which could contribute to variability if samples are collected at different times of the day.[16]
Q2: I am observing a blunted antiplatelet effect in my experiment, but I don't suspect a CYP-mediated interaction. What else could be the cause?
A2: While CYP interactions are primary, other mechanisms can reduce thienopyridine efficacy:
-
P-glycoprotein (P-gp) Efflux: Clopidogrel is a substrate of the P-gp efflux transporter in the intestine. Drugs that induce P-gp (like rifampicin) could potentially reduce clopidogrel absorption, although rifampicin's net effect is often increased activation due to strong CYP induction.[17] Conversely, P-gp inhibitors might increase absorption.[17]
-
Assay Interference: The co-administered drug might directly interfere with the assay itself. For example, it could non-specifically affect platelet aggregation or interfere with the optical or electrical detection methods used in aggregometry.
-
Genetic Polymorphisms: The patient or cell line may have genetic variants in CYP enzymes (e.g., CYP2C19*2 or *3 loss-of-function alleles) that result in poor metabolism of clopidogrel, leading to a baseline of high on-treatment platelet reactivity.[18][19]
Data Presentation: Impact of PPIs on Clopidogrel's Antiplatelet Effect
The following table summarizes quantitative data from a study assessing the impact of lansoprazole (B1674482) on platelet reactivity in patients treated with clopidogrel.
| Treatment Group | Platelet Reactivity (ADP 20 µM, % Aggregation) | Statistical Significance (p-value) |
| Clopidogrel 150 mg/day + Placebo | Halved (Reduced) | - |
| Clopidogrel 150 mg/day + Lansoprazole | Unchanged | p=0.02 (between groups) |
| Data adapted from a study on the variation of platelet reactivity with co-administration of lansoprazole.[20] |
Visualization: Troubleshooting Workflow for Inconsistent PD Results
Caption: Decision-making workflow for troubleshooting inconsistent pharmacodynamic assay results.
Section 3: Key Experimental Protocols
Protocol 1: In Vitro CYP2C19 Inhibition Assay
Objective: To determine if a test compound inhibits the CYP2C19-mediated metabolism of a probe substrate, which is relevant for predicting interactions with clopidogrel.
Methodology:
-
System: Human liver microsomes (HLMs) or recombinant human CYP2C19 enzymes.
-
Probe Substrate: A specific CYP2C19 substrate like S-mephenytoin.
-
Procedure: a. Pre-incubate the test compound at various concentrations with the HLM/recombinant enzyme and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4). b. Initiate the reaction by adding the S-mephenytoin substrate. c. Incubate at 37°C for a specified time (e.g., 15-30 minutes). d. Terminate the reaction by adding a stop solution (e.g., acetonitrile). e. Analyze the formation of the metabolite (e.g., 4'-hydroxymephenytoin) using LC-MS/MS.
-
Data Analysis: Calculate the rate of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Flow Cytometry-Based VASP Phosphorylation Assay
Objective: To quantify the level of P2Y12 receptor inhibition on platelets by measuring the phosphorylation status of VASP.[21]
Methodology:
-
Sample: Citrated whole blood.[15]
-
Reagents: Standardized kits are commercially available (e.g., PLT VASP/P2Y12).[21] Key components include PGE1 (stimulates VASP phosphorylation) and ADP (inhibits PGE1-induced phosphorylation via P2Y12).
-
Procedure: a. Aliquot whole blood into two tubes. b. To Tube 1, add PGE1. This establishes the maximal VASP phosphorylation signal. c. To Tube 2, add both PGE1 and ADP. In the absence of a P2Y12 inhibitor, ADP will prevent phosphorylation.[21] d. Incubate samples at room temperature. e. Fix, permeabilize, and stain the platelets with a fluorescently-labeled primary antibody specific for phosphorylated VASP.[21]
-
Analysis: a. Acquire samples on a flow cytometer. Gate the platelet population based on forward and side scatter. b. Determine the Mean Fluorescence Intensity (MFI) for both tubes. c. Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [ (MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1 ] x 100 [21] d. A low PRI indicates significant P2Y12 inhibition. A high PRI suggests poor inhibition.[14]
References
- 1. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Using clopidogrel with proton pump inhibitors (PPIs) – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. Thienopyridine–proton pump inhibitor drug interaction [healio.com]
- 6. Clopidogrel drug interactions: a review of the evidence and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. drugs.com [drugs.com]
- 10. A meta-analysis of impact of proton pump inhibitors on antiplatelet effect of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proton pump inhibitor and clopidogrel interaction: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. biocytex.fr [biocytex.fr]
- 16. Diurnal Variability of Platelet Aggregation in Patients with Myocardial Infarction Treated with Prasugrel and Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic drug interactions with clopidogrel: updated review and risk management in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Clopidogrel Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine and 1,2,3,4-Tetrahydroisoquinoline Scaffolds
In the landscape of medicinal chemistry, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 1,2,3,4-tetrahydroisoquinoline (B50084) cores represent two privileged scaffolds that have given rise to a multitude of biologically active compounds. This guide provides a detailed comparison of these two heterocyclic systems, focusing on their physicochemical properties, key biological activities supported by experimental data, and the signaling pathways they modulate. While direct comparative studies on the parent molecules are scarce, this guide draws upon the extensive research on their derivatives to offer valuable insights for researchers and drug development professionals.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of the parent scaffolds and their key derivatives. These properties influence the pharmacokinetic and pharmacodynamic profiles of the molecules.
| Property | This compound | Ticlopidine | 1,2,3,4-Tetrahydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₇H₉NS | C₁₄H₁₄ClNS | C₉H₁₁N | C₁₀H₁₃N |
| Molecular Weight | 139.22 g/mol | 263.78 g/mol | 133.19 g/mol | 147.22 g/mol |
| pKa (Predicted) | 9.36 ± 0.20[1] | - | 9.66 ± 0.20 | - |
| logP (Predicted) | - | - | 1.57 | 1.7 |
| Solubility | - | Freely soluble in methanol (B129727) and water[2] | Soluble in water (20 g/L at 20°C)[3][4] | Slightly soluble in water[5][6] |
| Physical State | Clear liquid | White or almost white crystalline powder[2] | Clear yellow to brown liquid[3] | Colorless to light yellow oil/liquid[5] |
Comparative Biological Activities
The derivatives of these two scaffolds have been explored for a wide range of therapeutic applications. The following sections compare their performance in key areas, supported by experimental data.
Antiplatelet and Antithrombotic Activity
The this compound scaffold is most renowned for its potent antiplatelet activity, forming the core of several blockbuster drugs. In contrast, the 1,2,3,4-tetrahydroisoquinoline scaffold has not been significantly explored for this activity.
| Compound/Derivative | Target | Assay | Key Findings |
| Ticlopidine | P2Y12 Receptor (irreversible antagonist) | Platelet Aggregation | Potent inhibitor of ADP-induced platelet aggregation. Onset of action is 24-48 hours, with maximal activity after 3-5 days.[7] |
| Clopidogrel (Active Metabolite) | P2Y12 Receptor (irreversible antagonist) | In vitro Platelet Aggregation | IC₅₀ = 2.4 µM for ADP-induced platelet aggregation in rat platelets. |
| Prasugrel (Active Metabolite) | P2Y12 Receptor (irreversible antagonist) | In vitro Platelet Aggregation | IC₅₀ = 1.8 µM for ADP-induced platelet aggregation in rat platelets. Prasugrel's active metabolite is generated more efficiently in vivo than that of clopidogrel. |
Neuroprotective Effects
Both scaffolds have derivatives that exhibit neuroprotective properties, albeit through different mechanisms. 1,2,3,4-Tetrahydroisoquinoline derivatives have been more extensively studied in this context.
| Compound/Derivative | Proposed Mechanism | In Vitro/In Vivo Model | Key Findings |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | NMDA receptor antagonism, free radical scavenging | Glutamate-induced neurotoxicity in rat granular cell cultures | Prevents glutamate-induced cell death and ⁴⁵Ca²⁺ influx.[8] |
| Hydroxy-1MeTIQ derivatives | Neuroprotection | SH-SY5Y cells | Exhibited greater neuroprotective efficacy than 1MeTIQ.[9] |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Concentration-dependent effects on apoptosis markers | Glutamate-induced apoptosis in vitro | Neuroprotective at 50 µM, but may be neurotoxic at 500 µM.[10] |
Anticancer Activity
Derivatives of both scaffolds have demonstrated promising anticancer activities through various mechanisms.
| Compound/Derivative | Target/Mechanism | Cell Line(s) | Key Findings (IC₅₀/GI₅₀) |
| Substituted 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines (7B, 7K) | Cytotoxicity | Human lung carcinoma (HCT-116) | IC₅₀: 69.52 µg/mL (7B) and 66.35 µg/mL (7K)[11] |
| 1-(Substituted benzoyl/benzenesulfonylamino)-1,2,3,4-tetrahydroisoquinolines | Cytotoxicity | MCF-7, MDA-MB-231, Ishikawa breast cancer cells | 1-Benzoyl amino derivative showed IC₅₀ values of 0.23, 0.63, and 0.74 µg/mL on Ishikawa, MCF-7, and MDA-MB-231 cells, respectively[12] |
| 1,2,3,4-Tetrahydroisoquinoline derivative (5d) | NF-κB signaling pathway inhibitor | Various human cancer cell lines | GI₅₀ values ranging from 1.591 to 2.281 µM[13] |
Antimicrobial Activity
Both heterocyclic systems have served as templates for the development of novel antimicrobial agents.
| Compound/Derivative | Target Organism(s) | Key Findings (MIC) | |---|---|---|---| | Substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones | Gram-positive bacteria | Activity comparable to Gatifloxacin, Ciprofloxacin, and Sparfloxacin[14][15] | | Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines | Gram-positive bacteria (Sarcina lutea) | (R)-enantiomers showed greater potency than (S)-counterparts[16] | | 1-(Substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models | Tetracycline-resistant MRSA | MIC ranges of 10 to 64 µg/mL for active compounds[17] | | N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives (5 and 6) | Fungal species (Aspergillus spp., Penicillium spp., Botrytis cinerea) | Significant antifungal properties[18] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows provides a clearer understanding of the mechanisms of action and the methods used for evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, 95% | Fisher Scientific [fishersci.ca]
- 7. Ticlopidine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in platelet-dependent disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature [frontiersin.org]
- 9. 2-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 15362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
A Comparative Guide to the Bioanalytical Validation of Thienopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of the thienopyridine antiplatelet agents: clopidogrel (B1663587), prasugrel (B1678051), and ticlopidine (B1205844). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document summarizes key performance data from various validated methods and provides detailed experimental protocols.
Introduction to Thienopyridines and Bioanalytical Validation
Thienopyridines are a class of prodrugs that, once metabolized to their active thiol-containing metabolites, irreversibly inhibit the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby reducing platelet aggregation.[1][2][3] Clopidogrel, prasugrel, and ticlopidine are widely used in the prevention of thrombotic events in patients with cardiovascular disease. Due to their critical role in therapy and the variability in patient response, robust and validated bioanalytical methods are essential for the accurate quantification of these compounds and their metabolites in biological matrices.
Method validation is a crucial process in drug development and clinical analysis, ensuring that an analytical method is accurate, reliable, and reproducible for its intended purpose. This guide focuses on the comparison of various liquid chromatography-based methods, which are the most commonly employed techniques for the bioanalysis of thienopyridines.
Metabolic Activation of Thienopyridine Compounds
The metabolic activation of thienopyridine prodrugs is a multi-step process primarily occurring in the liver and intestines, involving cytochrome P450 (CYP) enzymes and esterases. Understanding these pathways is crucial for interpreting pharmacokinetic data and potential drug-drug interactions.
Caption: Metabolic activation pathways of clopidogrel, prasugrel, and ticlopidine.
Comparison of Validated Bioanalytical Methods
The following tables summarize the performance characteristics of various validated bioanalytical methods for the determination of clopidogrel, prasugrel, and ticlopidine in human plasma. The data has been compiled from multiple independent studies to provide a comparative overview.
Table 1: Clopidogrel Bioanalytical Method Comparison
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (Online-SPE LC-MS/MS) |
| Linearity Range | 10–12,000 pg/mL[4] | 0.01–10 ng/mL[4] | 10 pg/mL – 10 ng/mL[5][6][7] |
| LLOQ | 10 pg/mL[4] | 0.01 ng/mL[4] | 10 pg/mL[5][6][7] |
| Precision (%RSD) | Not specified | Not specified | Intra-day: ≤10.5%, Inter-day: ≤11.3% |
| Accuracy (%RE) | Not specified | Not specified | Intra-day: -7.0% to 5.0%, Inter-day: -3.8% to 2.4% |
| Recovery | Not specified | 100.312%[4] | 86.7% - 93.4% |
Table 2: Prasugrel Bioanalytical Method Comparison
| Parameter | Method 1 (RP-HPLC) | Method 2 (LC-MS/MS) |
| Linearity Range | 15–40 µg/mL[8] | 0.5–250 ng/mL (active metabolite)[9] |
| LLOQ | 0.05 µg/mL[8] | 0.5 ng/mL (active metabolite)[9] |
| Precision (%RSD) | Intra-day & Inter-day: < 2%[8] | Intra-batch: ≤3.39%, Inter-batch: ≤3.39%[9] |
| Accuracy (%Recovery) | 99.61–100.06%[8] | Intra-batch: -7.00% to 5.98%, Inter-batch: -7.00% to 5.98%[9] |
| Recovery | 99.61–100.06%[8] | Not specified |
Table 3: Ticlopidine Bioanalytical Method Comparison
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS/MS) | Method 3 (UPLC) |
| Linearity Range | 5–1200 ng/mL[10] | 1.0–1000 ng/mL[11] | 62.5–375 µg/mL[12] |
| LLOQ | 5 ng/mL[10] | 1.0 ng/mL[11] | Not specified |
| Precision (%CV/%RSD) | 8.91% at LLOQ[10] | Not specified | Repeatability: 1.31%, Intermediate: 0.77%[12] |
| Accuracy (%Recovery) | Not specified | Not specified | 98.80–101.50%[12] |
| Recovery | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
The following sections provide detailed methodologies for representative validated bioanalytical methods for each thienopyridine compound.
Clopidogrel by Online-SPE LC-MS/MS[5][6][7]
-
Sample Preparation:
-
Transfer 100 µL of plasma to a 1.5 mL polypropylene (B1209903) tube.
-
Add 10 µL of internal standard (clopidogrel-d4, 10 ng/mL in 50% DMSO).
-
Vortex for 30 seconds.
-
Transfer 100 µL of the mixture to a 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Online-SPE Column: Not specified
-
Analytical Column: Kromasil Eternity-2.5-C18-UHPLC
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Not specified
-
Prasugrel by RP-HPLC[8][9]
-
Sample Preparation:
-
Protein precipitation.
-
-
Chromatographic Conditions:
-
Column: X-Terra C18 (4.6 x 150 mm; 5 µm)
-
Mobile Phase: Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at 210 nm
-
Run Time: 5 minutes
-
-
Mass Spectrometric Conditions: Not applicable.
Ticlopidine by UPLC[13]
-
Sample Preparation:
-
Crush 20 tablets to a fine powder.
-
Weigh an amount of powder equivalent to the desired concentration and transfer to a volumetric flask.
-
Add methanol (B129727) and sonicate for 30 minutes.
-
Dilute to volume with methanol.
-
Filter the sample through a 0.22 µm nylon syringe filter.
-
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 μm)
-
Mobile Phase: Methanol and 0.01 M ammonium (B1175870) acetate (B1210297) buffer, pH 5.0 (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 4.0 µL
-
Detection: Photo-diode array detector at 235 nm
-
-
Mass Spectrometric Conditions: Not applicable.
Experimental Workflow
The general workflow for the bioanalytical method validation of thienopyridine compounds typically involves sample collection, preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for bioanalytical method validation.
Conclusion
The choice of a bioanalytical method for a thienopyridine compound depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for pharmacokinetic studies where low concentrations of the parent drug and its metabolites need to be measured.[4][11][13] HPLC and UPLC methods coupled with UV or PDA detection can be cost-effective alternatives for routine analysis and quality control of pharmaceutical formulations, provided they meet the required validation criteria for the intended application.[8][10][12] This guide provides a foundational comparison to aid in the selection of an appropriate and robust bioanalytical method for your research needs.
References
- 1. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. graphyonline.com [graphyonline.com]
- 5. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.ku.edu.np [journals.ku.edu.np]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ticlopidine in human plasma by high-performance liquid chromatography and ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ticlopidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
A Comparative Guide to In Vitro Assay Validation for P2Y12 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2Y12 receptor, a G protein-coupled receptor (GPCR) located on the surface of platelets, is a critical target in antiplatelet therapy.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[1][2] Consequently, P2Y12 receptor antagonists are essential for preventing thrombotic events in patients with acute coronary syndromes.[1] Validating novel P2Y12 inhibitors requires a systematic approach using a variety of in vitro assays to characterize binding affinity, functional antagonism, and the overall impact on platelet function.[3]
This guide provides an objective comparison of key in vitro assays used to validate P2Y12 receptor antagonists, complete with experimental protocols, comparative data for established drugs, and visualizations of the underlying biological and experimental processes.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor primarily couples to the Gi family of G proteins.[4] Upon activation by ADP, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] Simultaneously, the Gβγ subunit activates phosphoinositide 3-kinase (PI3K), initiating a cascade that contributes to the activation of the GPIIb/IIIa receptor, the final common step in platelet aggregation.[4][5]
Figure 1. P2Y12 receptor signaling pathway and points of antagonist intervention.
Comparison of Key In Vitro Assays
The validation of a P2Y12 antagonist involves a tiered approach, starting from direct binding assays to more complex, function-based platelet assays. The primary assays include Radioligand Binding Assays, cAMP Functional Assays, GTPγS Binding Assays, and Platelet Aggregation Assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the P2Y12 receptor by competing with a radiolabeled ligand.[3] It is a fundamental first step to confirm direct interaction with the target.
Experimental Protocol:
-
Receptor Source : Human platelet membranes or cell lines recombinantly expressing the human P2Y12 receptor.[3]
-
Radioligand : A P2Y12 antagonist with a radioactive label, such as [³H]PSB-0413.[3][6][7]
-
Procedure :
-
A constant concentration of the radioligand is incubated with the receptor source.[3]
-
Increasing concentrations of the unlabeled test antagonist are added to compete for receptor binding.[3]
-
After reaching equilibrium, bound and free radioligands are separated via rapid filtration through a glass fiber filter.[3][8]
-
The radioactivity retained on the filter is quantified using a liquid scintillation counter.[3][8]
-
-
Data Analysis : An IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined.[3] This is then converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation to represent the compound's binding affinity.[3]
cAMP Functional Assay
This assay measures the downstream functional consequence of P2Y12 receptor modulation by quantifying changes in intracellular cAMP levels.[3] Since P2Y12 is Gi-coupled, its activation inhibits adenylyl cyclase, thus decreasing cAMP. An antagonist will reverse this effect.
Experimental Protocol:
-
Cell System : A cell line stably expressing the human P2Y12 receptor (e.g., CHO or U2OS cells).[3][8][9]
-
Procedure :
-
Cells are pre-incubated with various concentrations of the test antagonist.[3]
-
Adenylyl cyclase is then stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels.[3][8]
-
The P2Y12 receptor is subsequently activated with a specific agonist, such as 2MeSADP or ADP.[3]
-
The reaction is stopped, and cells are lysed.[8]
-
The total amount of intracellular cAMP is measured, typically using a competitive immunoassay format like ELISA or TR-FRET.[3][8]
-
-
Data Analysis : The ability of the antagonist to block the agonist-induced inhibition of cAMP production is quantified, and an IC50 value is determined.[3]
Figure 2. General experimental workflow for a cell-based cAMP functional assay.
GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins, an early event following GPCR stimulation.[10][11] In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to accumulate a measurable signal.[10] This assay can distinguish between agonists and antagonists.[10]
Experimental Protocol:
-
Receptor Source : Cell membranes expressing the P2Y12 receptor.[10]
-
Radioligand : [³⁵S]GTPγS, a non-hydrolyzable, radiolabeled GTP analog.[10]
-
Procedure :
-
Membranes are incubated with a P2Y12 agonist (like ADP) to stimulate G protein activation.
-
The test antagonist is added at varying concentrations to inhibit this stimulation.
-
[³⁵S]GTPγS is added to the reaction and binds to activated Gα subunits.[10]
-
Because the bond is non-hydrolyzable, the [³⁵S]GTPγS-Gα complex accumulates.[10]
-
The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.[10]
-
-
Data Analysis : The potency of the antagonist (IC50) in preventing agonist-stimulated [³⁵S]GTPγS binding is determined.
Platelet Aggregation Assay
This is a highly relevant functional assay as it measures the ultimate physiological effect of a P2Y12 inhibitor: the prevention of platelet aggregation. Light Transmission Aggregometry (LTA) is a common method.
Experimental Protocol:
-
Sample : Platelet-rich plasma (PRP) or whole blood from healthy human donors.[3]
-
Instrumentation : A light transmission aggregometer.[3]
-
Procedure :
-
PRP is placed in a cuvette within the aggregometer.
-
The sample is pre-incubated with the test antagonist at various concentrations.
-
A P2Y12-specific agonist, typically ADP, is added to induce platelet aggregation.[3]
-
As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. This change in light transmission is recorded over time.[3]
-
-
Data Analysis : The maximum percentage of aggregation is calculated for each antagonist concentration, and an IC50 value is determined.[3]
Comparative Performance of P2Y12 Antagonists
The table below summarizes typical in vitro performance data for well-established P2Y12 antagonists across the described assays. These values serve as a benchmark for the evaluation of novel compounds. Note that values can vary based on specific experimental conditions.
| Assay Type | Parameter | Clopidogrel (Active Metabolite) | Prasugrel (Active Metabolite) | Ticagrelor | Cangrelor |
| Radioligand Binding | Ki (nM) | ~ 9 - 30 | ~ 1 - 5 | ~ 1 - 2 | ~ 0.4 - 1.5 |
| cAMP Functional Assay | IC50 (nM) | ~ 50 - 200 | ~ 10 - 50 | ~ 2 - 10 | ~ 1 - 5 |
| GTPγS Binding | IC50 (nM) | ~ 60 - 250 | ~ 15 - 60 | ~ 5 - 20 | ~ 2 - 10 |
| Platelet Aggregation (LTA) | IC50 (nM) | ~ 100 - 400 | ~ 30 - 100 | ~ 20 - 80 | ~ 5 - 20 |
Disclaimer: The values presented are approximate ranges compiled from various literature sources for comparative purposes and may not reflect specific experimental outcomes.
Summary and Recommendations
A multi-assay approach is crucial for the comprehensive validation of novel P2Y12 receptor antagonists.
-
Radioligand binding assays are essential for confirming direct, high-affinity binding to the P2Y12 receptor.
-
Functional assays like cAMP and GTPγS binding provide confirmation of on-target mechanism of action at the cellular and membrane level, respectively.[3][10]
-
Platelet aggregation assays are the most physiologically relevant in vitro tests, demonstrating the compound's ability to inhibit the final step in platelet activation.[3]
By systematically employing these assays, researchers can effectively characterize the potency and mechanism of new chemical entities and compare their performance against established therapeutic agents, facilitating informed decisions in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thienopyridine P2Y12 Inhibitors: A Guide for Researchers and Drug Development Professionals
Thienopyridine P2Y12 inhibitors are a cornerstone of antiplatelet therapy, crucial in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events following percutaneous coronary intervention (PCI). This guide provides a detailed, data-driven comparison of the three generations of thienopyridine P2Y12 inhibitors: ticlopidine (B1205844), clopidogrel (B1663587), and prasugrel (B1678051). We delve into their pharmacological profiles, clinical efficacy, and safety, supported by experimental data and detailed methodologies for key assays.
Mechanism of Action: Irreversible P2Y12 Receptor Antagonism
All thienopyridines are prodrugs that require hepatic metabolism to their active metabolites. These active metabolites then irreversibly bind to the P2Y12 receptor on platelets.[1] This binding prevents adenosine (B11128) diphosphate (B83284) (ADP) from activating the receptor, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[2]
The signaling pathway downstream of the P2Y12 receptor involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels and consequently, reduced phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[3] P2Y12 inhibition blocks this process, resulting in higher levels of phosphorylated VASP (P-VASP), which correlates with reduced platelet reactivity.[3]
Pharmacokinetic and Pharmacodynamic Comparison
The clinical performance of thienopyridines is heavily influenced by their pharmacokinetic and pharmacodynamic properties. Prasugrel is distinguished by its more efficient metabolic activation, leading to a faster onset of action and more potent platelet inhibition compared to clopidogrel.[4][5] Clopidogrel's metabolism is notably dependent on the CYP2C19 enzyme, and genetic variations in this enzyme can lead to variable antiplatelet responses.[4][6]
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Prodrug | Yes | Yes | Yes |
| Metabolic Activation | Hepatic (CYP450) | Hepatic (CYP450, primarily CYP2C19)[7] | Hepatic (Esterase hydrolysis then CYP450)[4][8] |
| Time to Peak Plasma Concentration (Active Metabolite) | N/A | ~1 hour[9] | ~30 minutes[9] |
| Onset of Action | Delayed (5-11 days for maximal effect)[10] | Delayed (hours to days) | Rapid (within 1 hour)[9] |
| Platelet Inhibition | Moderate | Variable | Potent and consistent[4][5] |
| Effect of CYP2C19 Polymorphisms | Less defined | Significant impact on active metabolite levels and platelet inhibition[4][6] | Minimal impact[4] |
| Reversibility | Irreversible | Irreversible | Irreversible |
Clinical Efficacy and Safety
Clinical trials have provided robust evidence comparing the efficacy and safety of these agents. While ticlopidine has largely been replaced due to its side effect profile, the comparison between clopidogrel and prasugrel is of significant clinical relevance.
Major Adverse Cardiovascular Events (MACE)
Prasugrel has demonstrated superiority over clopidogrel in reducing the composite endpoint of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke in patients with ACS undergoing PCI.[5] However, this increased efficacy comes at the cost of a higher risk of bleeding.[5]
| Study (Population) | Drug Regimen | Primary Efficacy Endpoint (MACE) | Key Findings |
| TRITON-TIMI 38 (ACS with planned PCI) | Prasugrel vs. Clopidogrel | 9.9% vs. 12.1% (HR 0.81, P<0.001) | Prasugrel significantly reduced ischemic events but increased major bleeding. |
| Meta-analysis (ACS) | Prasugrel vs. Clopidogrel | No significant difference in all-cause death, MI, or stroke. | Prasugrel associated with a lower risk of stent thrombosis but a higher risk of major bleeding. |
| Meta-analysis (Reduced-dose Prasugrel vs. Clopidogrel in PCI) | Reduced-dose Prasugrel vs. Clopidogrel | 8.3% vs. 9.8% (RR 0.84, no significant difference) | Comparable efficacy, but reduced-dose prasugrel had a higher risk of minor bleeding. |
Bleeding Risk
A critical consideration in the choice of a P2Y12 inhibitor is the risk of bleeding. Ticlopidine was associated with a risk of severe hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura.[1] Prasugrel is associated with a higher risk of major and minor bleeding compared to clopidogrel.[5]
| Outcome | Ticlopidine | Clopidogrel | Prasugrel |
| Major Bleeding (Non-CABG) | N/A | 1.8% (TRITON-TIMI 38) | 2.4% (TRITON-TIMI 38) |
| Life-Threatening Bleeding | N/A | 0.9% (TRITON-TIMI 38) | 1.4% (TRITON-TIMI 38) |
| Fatal Bleeding | N/A | 0.1% (TRITON-TIMI 38) | 0.4% (TRITON-TIMI 38) |
| Other Notable Side Effects | Neutropenia, rash, gastrointestinal issues | Generally well-tolerated, lower bleeding risk than prasugrel[5] | Higher bleeding risk, contraindicated in patients with a history of stroke or TIA[5] |
Experimental Protocols
Accurate assessment of platelet function is crucial in both research and clinical settings. Below are detailed methodologies for key experiments used to evaluate the effects of thienopyridine P2Y12 inhibitors.
Light Transmission Aggregometry (LTA) for ADP-Induced Platelet Aggregation
LTA is the gold standard for in vitro assessment of platelet aggregation.[6]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate (B86180) tubes.
-
Prepare PRP by centrifuging whole blood at 150-200g for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed.
-
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[5]
-
Add ADP (agonist) at a final concentration of 5 or 20 µM.[5]
-
Record the change in light transmission for a set period (e.g., 6 minutes) to generate an aggregation curve.[5]
-
-
Data Analysis:
-
The maximal aggregation is reported as the percentage change in light transmission.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay by Flow Cytometry
The VASP assay is a specific method to measure the inhibition of the P2Y12 receptor signaling pathway.[3]
References
- 1. biocytex.fr [biocytex.fr]
- 2. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Rapid testing of clopidogrel resistance by genotyping of CYP2C19 and CYP2C9 polymorphisms using denaturing on-chip capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmkb.org [gmkb.org]
- 8. benchchem.com [benchchem.com]
- 9. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Cross-Reactivity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is the cornerstone of a class of critical antiplatelet drugs known as thienopyridines. These agents, most notably Clopidogrel (B1663587), Prasugrel (B1678051), and Ticlopidine (B1205844), are P2Y12 receptor antagonists essential in the prevention of thrombotic events in patients with cardiovascular diseases. A key consideration in their clinical use and in the development of new derivatives is their cross-reactivity profile. This guide provides an objective comparison of the cross-reactivity of major this compound derivatives, supported by experimental data, to aid in research and development.
Executive Summary
Thienopyridine antiplatelet agents are prodrugs that require metabolic activation by cytochrome P450 (CYP) enzymes to exert their therapeutic effect.[1][2] Their active metabolites irreversibly bind to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.[3] However, the parent compounds and their metabolites can interact with other receptors and enzymes, leading to potential cross-reactivity and drug-drug interactions. This guide focuses on two primary areas of cross-reactivity: interaction with CYP450 enzymes and off-target receptor binding. Additionally, clinical hypersensitivity and cross-reactivity between these structurally related compounds are discussed.
Comparative Analysis of P2Y12 Inhibitors
The following tables summarize the available quantitative data on the cross-reactivity of key this compound derivatives and the structurally distinct P2Y12 inhibitor, Ticagrelor.
Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by Thienopyridines and Their Metabolites
| Compound | CYP2B6 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | Other CYPs |
| Ticlopidine | 0.0517 ± 0.0323 | 0.203 ± 0.124 | 0.354 ± 0.158 | Weaker inhibition |
| Clopidogrel | 0.0182 ± 0.0069 | 0.524 ± 0.160 | > 10 | Weaker inhibition |
| Prasugrel | > 10 | > 10 | > 10 | Weaker inhibition |
| 2-oxo-clopidogrel | > 10 | > 10 | > 10 | Weaker inhibition |
| Prasugrel metabolite (R-95913) | > 10 | > 10 | > 10 | Weaker inhibition |
| Active Metabolites (Clopidogrel & Prasugrel) | No effect | No effect | No effect | No effect |
Data sourced from a study using recombinant cytochromes P450 and fluorescent probe substrates.[4] IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Comparative Platelet Inhibition by Clopidogrel and Prasugrel
| Parameter | Clopidogrel (300 mg LD) | Prasugrel (60 mg LD) |
| Median Time to ≥20% IPA (20 µmol/L ADP) | 1.5 hours | 30 minutes |
| Maximum IPA (5 µmol/L ADP) | 48.9% ± 27.0% | 84.1% ± 9.5% |
| Maximum IPA (20 µmol/L ADP) | 35.0% ± 24.5% | 78.8% ± 9.2% |
IPA: Inhibition of Platelet Aggregation; LD: Loading Dose. Data from a crossover study in healthy subjects.[2]
Signaling and Metabolic Pathways
To understand the mechanism of action and potential for cross-reactivity, it is crucial to visualize the relevant biological pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Bioisosteres: A Comparative Guide to the Replacement of the Thienopyridine Scaffold in P2Y12 Receptor Antagonism
For decades, the thienopyridine scaffold has been a cornerstone in the development of antiplatelet therapies, primarily through the irreversible inhibition of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation. However, the emergence of limitations such as metabolic activation requirements, inter-individual variability in response, and bleeding risks has propelled the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of various scaffolds designed to replace the thienopyridine core, offering insights into their performance, supported by experimental data and detailed protocols for researchers in drug discovery.
The thienopyridine class of drugs, including clopidogrel (B1663587) and prasugrel, function as prodrugs that require metabolic activation to irreversibly bind to the P2Y12 receptor.[1][2][3][4][5] This irreversible antagonism, while effective, has prompted the development of non-thienopyridine, direct-acting, and reversible inhibitors like ticagrelor (B1683153) and cangrelor (B105443) to achieve a more predictable and controllable antiplatelet effect.[1][6][7] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in this endeavor.[8] This guide will delve into the bioisosteric replacements of the thienopyridine scaffold, focusing on their structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used for their evaluation.
Comparative Analysis of Thienopyridine Bioisosteres
The quest for improved P2Y12 inhibitors has led to the exploration of various heterocyclic systems as bioisosteric replacements for the thienopyridine core. These efforts aim to enhance potency, selectivity, and pharmacokinetic profiles while mitigating the drawbacks of the original scaffold.
Thienopyrimidines: A Close Structural Analog
Thienopyrimidines represent a classic example of a bioisosteric replacement for the thienopyridine scaffold, where the pyridine (B92270) ring is replaced by a pyrimidine (B1678525) ring. This modification maintains the fused heterocyclic structure while altering the electronic distribution and potential hydrogen bonding patterns.
| Scaffold | Compound Example | Target | Assay Type | Potency (IC50/Ki) | Reference |
| Thienopyridine | Clopidogrel (active metabolite) | P2Y12 | Platelet Aggregation | ~0.2 µM (IC50) | [9] |
| Thienopyridine | Prasugrel (active metabolite) | P2Y12 | Platelet Aggregation | ~0.01 µM (IC50) | [6] |
| Thienopyrimidine | Compound X (example) | P2Y12 | Platelet Aggregation | Varies (µM to nM range) | [10][11] |
Pyrido[2,3-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines: Exploring Alternative Fused Systems
Further exploration into bioisosteric replacements has led to the investigation of other fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. These scaffolds offer different steric and electronic properties while maintaining a core structure that can present the necessary pharmacophoric elements for P2Y12 receptor binding.
| Scaffold | Compound Example | Target | Assay Type | Potency (IC50/Ki) | Reference |
| Pyrido[2,3-d]pyrimidine | Analog Y | PI3K/mTOR | Enzymatic Assay | 3-10 nM (IC50 on PI3Kα) | [4] |
| Pyrrolo[2,3-d]pyrimidine | Analog Z | EGFR | Kinase Assay | 0.21 nM (IC50 on mutant EGFR) | [12] |
Experimental Protocols
Accurate and reproducible evaluation of novel P2Y12 inhibitors is crucial. The following are detailed protocols for key in vitro assays.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[6]
Principle: Platelet aggregation in platelet-rich plasma (PRP) is induced by an agonist like ADP. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is measured by an aggregometer.
Protocol:
-
Sample Preparation: Collect whole blood in tubes containing 3.2% sodium citrate (B86180). Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 10 minutes. Prepare platelet-poor plasma (PPP) by a second centrifugation of the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Instrument Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound or vehicle control and incubate for a specified time.
-
Initiate aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission over time to generate an aggregation curve.
-
-
Data Analysis: Determine the maximal aggregation percentage. The inhibitory effect of the test compound is calculated relative to the vehicle control.
VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay
This flow cytometry-based assay is a highly specific method to measure the inhibition of the P2Y12 receptor signaling pathway.[13][14]
Principle: Activation of the P2Y12 receptor by ADP leads to the dephosphorylation of VASP. P2Y12 inhibitors block this process, resulting in higher levels of phosphorylated VASP (VASP-P), which can be quantified using a specific antibody.
Protocol:
-
Sample Preparation: Use fresh whole blood collected in citrate tubes.
-
Incubation:
-
Incubate whole blood samples with the test compound or vehicle.
-
Add prostaglandin (B15479496) E1 (PGE1) to stimulate VASP phosphorylation.
-
Add ADP to induce VASP dephosphorylation via the P2Y12 pathway. A control sample with only PGE1 is also prepared.
-
-
Fixation and Permeabilization: Fix the platelets with a fixative agent and then permeabilize the cell membrane to allow antibody entry.
-
Immunostaining: Add a fluorescently labeled primary antibody specific for phosphorylated VASP.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate the platelet population and measure the mean fluorescence intensity (MFI) of the VASP-P signal.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the MFI values from the PGE1-only and PGE1+ADP treated samples. A lower PRI indicates a higher level of P2Y12 inhibition.
Radioligand Binding Assay
This assay directly measures the binding affinity of a test compound to the P2Y12 receptor.[6]
Principle: A radiolabeled ligand with known affinity for the P2Y12 receptor is incubated with a source of the receptor (e.g., platelet membranes or cells expressing the receptor). The test compound is added at increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the inhibitory constant (Ki) of the test compound is determined.
Protocol:
-
Receptor Source Preparation: Prepare membranes from human platelets or from cell lines recombinantly expressing the human P2Y12 receptor.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a constant concentration of a suitable P2Y12 radioligand (e.g., [³H]-Prasugrel active metabolite), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizing the Landscape
To better understand the biological context and experimental workflows, the following diagrams are provided.
Caption: P2Y12 receptor signaling pathway and the point of intervention for thienopyridines and their bioisosteres.
Caption: A typical experimental workflow for the evaluation of novel thienopyridine bioisosteres.
Conclusion
The bioisosteric replacement of the thienopyridine scaffold represents a vibrant and crucial area of research in the development of safer and more effective antiplatelet agents. While direct, head-to-head comparative data for a wide range of novel bioisosteres is still emerging, the exploration of scaffolds like thienopyrimidines and other fused heterocyclic systems demonstrates a promising path forward. By leveraging the detailed experimental protocols outlined in this guide, researchers can systematically evaluate new chemical entities and contribute to the evolution of P2Y12 inhibitor therapy. The ultimate goal remains the discovery of a P2Y12 antagonist with a rapid onset of action, predictable and reversible inhibition, and an improved safety profile, thereby offering a superior treatment option for patients at risk of thrombotic events.
References
- 1. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 11. Thienopyrimidine-based P2Y12 platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Off-Target Binding Profile of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold is a key structural motif in medicinal chemistry, forming the core of several therapeutic agents. While often designed for a specific primary target, understanding the off-target binding profile of analogs based on this scaffold is crucial for predicting potential side effects and identifying opportunities for drug repurposing. This guide provides a comparative analysis of the off-target binding of THTP analogs, with a focus on their activity at the α2-adrenoceptor versus their intended target, human phenylethanolamine N-methyltransferase (hPNMT).
Quantitative Comparison of Off-Target Binding
A study by Hebda et al. provides a direct comparison of the inhibitory potency of a series of substituted THTP analogs against hPNMT and their binding affinity for the α2-adrenoceptor.[1] The data reveals that substitutions on the THTP core can significantly modulate both potency and selectivity.
| Compound ID | Substitution | hPNMT Ki (μM)[1] | α2-Adrenoceptor Ki (μM)[1] | Selectivity (α2 Ki / hPNMT Ki) |
| 14 | Unsubstituted | > 100 | 1.8 ± 0.2 | - |
| 19 | 2-NO2 | 1.1 ± 0.1 | 1.9 ± 0.1 | 1.73 |
| 20 | 2-CN | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.00 |
| 21 | 2-CH3 | 14 ± 1 | 1.5 ± 0.1 | 0.11 |
| 22 | 2-COCH3 | 1.5 ± 0.1 | 1.4 ± 0.1 | 0.93 |
| 23 | 2-CONH2 | 11 ± 1 | 1.2 ± 0.1 | 0.11 |
| 28 | 2-Br, 6-CF3 | 0.29 ± 0.02 | 0.16 ± 0.01 | 0.55 |
| 29 | 2-Br, 6-CH3 | 1.1 ± 0.1 | 0.81 ± 0.05 | 0.74 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay[1]
This assay determines the inhibitory potency of the THTP analogs against the hPNMT enzyme.
-
Enzyme and Substrates : Recombinant human PNMT is used. The substrates are phenylethanolamine and the methyl group donor, S-adenosyl-L-methionine (SAM), with one being radiolabeled (e.g., [3H]SAM).
-
Assay Buffer : The reaction is typically carried out in a phosphate (B84403) buffer at a physiological pH (e.g., pH 7.4).
-
Incubation : The enzyme is pre-incubated with various concentrations of the test compound (THTP analog). The reaction is initiated by the addition of the substrates. The mixture is incubated at 37°C for a set period.
-
Termination : The reaction is stopped, often by the addition of a basic solution.
-
Extraction : The radiolabeled product is extracted using an organic solvent.
-
Quantification : The amount of radioactivity in the organic phase is measured using a scintillation counter.
-
Data Analysis : Inhibition curves are generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 values are determined from these curves and then converted to Ki values using the Cheng-Prusoff equation.
α2-Adrenoceptor Radioligand Binding Assay[1]
This assay measures the binding affinity of the THTP analogs to the α2-adrenoceptor.
-
Receptor Source : Membranes prepared from tissues or cells expressing the α2-adrenoceptor are used (e.g., rat cerebral cortex).
-
Radioligand : A specific radioligand for the α2-adrenoceptor, such as [3H]clonidine, is used.[2]
-
Assay Buffer : The binding assay is performed in a buffer such as 50 mM Tris-HCl with 10 mM MgCl2, at pH 7.4.[3]
-
Competition Binding : The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation : The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand : The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[2]
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor (e.g., phentolamine).[2] The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating the Selectivity of Thienopyridine-Based PNMT Inhibitors
For drug development professionals and researchers focused on neurodegenerative diseases and conditions involving adrenergic signaling, the discovery of selective enzyme inhibitors is a critical step. Phenylethanolamine N-methyltransferase (PNMT) is a key enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) from norepinephrine (B1679862).[1] Inhibitors of PNMT are valuable research tools and potential therapeutics. The thienopyridine scaffold has been successfully used in the development of various enzyme inhibitors.[2][3][4] This guide provides a comprehensive framework for evaluating the selectivity of novel thienopyridine-based PNMT inhibitors, complete with experimental protocols and data presentation formats.
Understanding the Importance of Selectivity
The therapeutic efficacy of a PNMT inhibitor is intrinsically linked to its selectivity. Off-target effects can lead to undesirable side effects and confound research findings. For instance, many early PNMT inhibitors showed significant affinity for α2-adrenoceptors, complicating the interpretation of their biological effects.[5][6] Therefore, a thorough selectivity profile is paramount. Key off-target classes to consider for a putative PNMT inhibitor include other methyltransferases and adrenergic receptors.
Quantitative Comparison of Inhibitor Potency and Selectivity
To facilitate a clear comparison of the selectivity of novel thienopyridine-based PNMT inhibitors, experimental data should be organized systematically. The following table provides a template for summarizing key quantitative metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against PNMT and a panel of relevant off-targets.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Ratio (Off-Target IC50 / PNMT IC50) | Reference |
| Thienopyridine Derivative 1 | PNMT | Value | Value | - | Source |
| α2A-Adrenoceptor | Value | Value | Value | Source | |
| Nicotinamide N-methyltransferase (NNMT) | Value | Value | Value | Source | |
| Protein N-terminal methyltransferase 1 (NTMT1) | Value | Value | Value | Source | |
| Reference Compound (e.g., SK&F 64139) | PNMT | 100 | 1.6 | - | [1][6] |
| α2-Adrenoceptor | Value | Value | Value | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate selectivity profiling. Below are methodologies for key assays.
In Vitro PNMT Inhibition Assay (Coupled-Enzyme Fluorometric Assay)
This assay determines the IC50 value of a test compound against PNMT by measuring the production of S-adenosylhomocysteine (SAH), a by-product of the methylation reaction.[7]
Principle: The activity of PNMT is measured in a coupled-enzyme system. PNMT converts norepinephrine to epinephrine using S-adenosyl-L-methionine (SAM) as a methyl donor, producing SAH. The SAH is then hydrolyzed to homocysteine by SAH hydrolase. The free thiol group of homocysteine is detected by a thiol-sensitive probe, generating a fluorescent signal. An inhibitor of PNMT will reduce the amount of SAH produced, leading to a decrease in fluorescence.[7][8]
Materials:
-
Purified recombinant PNMT enzyme
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM, methyl donor)
-
SAH hydrolase
-
Thiol-detecting probe
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (thienopyridine derivative) and reference inhibitor (e.g., SK&F 64139) dissolved in DMSO
-
384-well, low-volume, black, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO.
-
Enzyme Preparation: Dilute the PNMT enzyme to the desired concentration in cold assay buffer.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compounds to the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (potent inhibitor).
-
Enzyme Addition: Add the diluted PNMT enzyme to all wells except for the background control (no enzyme).
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing norepinephrine and SAM in the assay buffer. Add this mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Prepare and add the detection mix containing SAH hydrolase and the thiol-detecting probe to each well. Incubate for an additional 20 minutes at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 392/482 nm).[8]
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
Adrenergic Receptor Binding Assay (Radioligand Competition Assay)
This assay assesses the affinity of the test compound for adrenergic receptors, a common off-target for PNMT inhibitors.[5]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a high affinity for the receptor of interest (e.g., α2A-adrenergic receptor). A reduction in the bound radioactivity in the presence of the test compound indicates binding to the receptor.
Materials:
-
Membrane preparation from cells expressing the human α2A-adrenergic receptor
-
Radiolabeled antagonist (e.g., [³H]-RX821002)
-
Test compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microplate, combine the membrane preparation, the radiolabeled antagonist, and varying concentrations of the test compound or a known competitor.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the Ki value for the test compound can be calculated using the Cheng-Prusoff equation.
Visualizing the Selectivity Evaluation Workflow
A clear workflow is essential for the systematic evaluation of novel inhibitors. The following diagram illustrates the key steps in assessing the selectivity of a thienopyridine-based PNMT inhibitor.
Caption: Workflow for evaluating the selectivity of a novel PNMT inhibitor.
Signaling Pathway Context
Understanding the biological context of PNMT is crucial for interpreting the effects of its inhibitors. PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, catalyzing the conversion of norepinephrine to epinephrine.
Caption: The role of PNMT in the catecholamine biosynthesis pathway.
By following this structured approach, researchers can thoroughly evaluate the selectivity of novel thienopyridine-based PNMT inhibitors, ensuring the generation of robust and reliable data for further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
Safety Operating Guide
Proper Disposal of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A Comprehensive Guide
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine and its common salt, this compound hydrochloride. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Handling Precautions
Prior to handling or disposing of this compound, it is imperative to be familiar with its potential hazards. The compound is harmful if swallowed and can cause skin and eye irritation.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory when working with this compound. The following table summarizes the recommended PPE.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields.[3] | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Laboratory coat.[4] | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation.[3] |
| Solution Preparation | Chemical splash goggles.[4] | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Laboratory coat.[4] | Work within a chemical fume hood.[4] |
| Conducting Reactions | Chemical splash goggles and face shield. | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Chemical-resistant laboratory coat or apron. | Work within a certified chemical fume hood.[4] |
| Waste Disposal | Chemical splash goggles.[4] | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] | Laboratory coat.[4] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Spill Cleanup Protocol
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a poorly ventilated space, and it is safe to do so, open windows and doors to increase air circulation. For significant spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste.[5] For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Collection: Once the liquid is absorbed, carefully scoop the material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: Dispose of all contaminated materials, including absorbent pads, gloves, and cleaning supplies, as hazardous waste according to the procedures outlined in Section 2.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound and its waste is through a licensed professional waste disposal service.[3][6] The most common technique employed by these services is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][6]
Waste Segregation and Storage
Proper segregation and storage of waste are crucial to prevent accidental reactions and ensure safe disposal.
| Waste Type | Container Requirements | Storage Conditions | Incompatible Materials |
| Solid Waste (unused chemical, contaminated labware) | Sealable, clearly labeled hazardous waste container. | Store in a cool, dry, well-ventilated area away from direct sunlight and ignition sources. | Strong oxidizing agents, strong acids.[6] |
| Liquid Waste (solutions containing the compound) | Sealable, clearly labeled hazardous waste container compatible with the solvent used. | Store in a cool, dry, well-ventilated area away from direct sunlight and ignition sources. Secondary containment is recommended. | Strong oxidizing agents, strong acids.[6] |
| Contaminated PPE | Sealable, clearly labeled hazardous waste bag or container. | Store in a designated area for contaminated waste. | N/A |
Step-by-Step Disposal Protocol
-
Waste Collection: Collect all waste materials containing this compound in the appropriate, labeled containers as described above.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name ("this compound" or "this compound hydrochloride"), the approximate quantity, and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste with a certified and licensed waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for the compound.
-
Documentation: Maintain a record of all disposed waste, including the date, quantity, and the name of the disposal company, in accordance with your institution's and local regulations.
Incineration and Potential Byproducts
Incineration is the preferred disposal method as it is designed to break down the organic molecule into less harmful components.[3][6] However, due to the presence of nitrogen and sulfur in the molecule (and chlorine in the hydrochloride salt), the incineration process must be carefully controlled to manage potential hazardous byproducts.
Potential Incineration Byproducts:
-
Oxides of Carbon (CO, CO₂): Products of complete and incomplete combustion of the organic structure.[7]
-
Oxides of Nitrogen (NOx): Formed from the nitrogen atom in the pyridine (B92270) ring during combustion.[7]
-
Oxides of Sulfur (SOx): Generated from the sulfur atom in the thiophene (B33073) ring.[7]
-
Hydrogen Chloride (HCl): If incinerating the hydrochloride salt, this corrosive gas will be produced.[7]
Modern incinerators are equipped with scrubbers and afterburners to neutralize these acidic gases and ensure the complete destruction of the organic compound, minimizing environmental release.[3][6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
Essential Safety and Handling Guide for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a key biochemical reagent in life science research.[1] Adherence to these protocols is vital for ensuring the safety of all laboratory personnel. This compound is intended for research and development purposes only.[2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation.[2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Standard/Reference |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374. |
| Body Protection | Protective clothing, which may include impervious procedure gowns. | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | NIOSH (US) or CEN (EU) approved respirators.[4] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood to avoid the formation of dust and aerosols.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the work area.[5] Contaminated clothing should be removed and washed before reuse.[2]
-
Glove Technique: Use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact.[4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
First Aid Measures:
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4] The hydrochloride salt is stable under normal conditions.[6]
-
Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7] All federal and local regulations regarding disposal must be followed.[7] Contaminated packaging should be disposed of as an unused product.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
